Hydrazine acetate
Description
Overview of Hydrazine (B178648) Acetate's Role in Chemical Sciences
Hydrazine acetate (B1210297) serves multiple functions across various domains of chemical science. It is frequently employed as a reagent in organic synthesis, valued for its capacity as a reducing agent and as a precursor for a wide range of organic compounds. cymitquimica.comguidechem.comchemimpex.com The compound can be generated in situ by combining hydrazine hydrate (B1144303) with acetic acid, which facilitates reactions such as the formation of hydrazide derivatives and the synthesis of heterocyclic compounds.
Its applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. cymitquimica.comchemimpex.com In carbohydrate chemistry, it has a specific and notable role in the cleavage of glycosidic esters and for the anomeric denitration of carbohydrates. chemicalbook.comdeakin.edu.au Beyond traditional synthesis, hydrazine acetate is utilized in materials science for producing polymers and resins with improved thermal stability and in the development of fuel cell technology. chemimpex.comchemimpex.com It also finds use as a reagent in certain analytical chemistry methods. chemimpex.comchemimpex.com
Table 1: Physical and Chemical Properties of this compound
| Property | Data | Source(s) |
|---|---|---|
| CAS Number | 7335-65-1 | chemicalbook.comchemwhat.com |
| Molecular Formula | C₂H₈N₂O₂ or H₂NNH₂ · CH₃CO₂H | chemicalbook.comchemwhat.com |
| Molecular Weight | ~92.10 g/mol | cymitquimica.combiosynth.com |
| Appearance | White to off-white crystalline powder | chemicalbook.comchemimpex.com |
| Melting Point | 100-102 °C | chemicalbook.com |
| Nature | Hygroscopic solid | cymitquimica.comcymitquimica.comchemimpex.com |
Table 2: Key Research Applications of this compound
| Field of Research | Application of this compound | Source(s) |
|---|---|---|
| Organic Synthesis | Acts as a reagent for creating hydrazide derivatives and heterocyclic compounds. | guidechem.com |
| Carbohydrate Chemistry | Used for the cleavage of glycosidic esters and anomeric denitration. | chemicalbook.comdeakin.edu.au |
| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceutical compounds. | guidechem.comchemimpex.comchemimpex.com |
| Agrochemicals | Employed in the formulation of herbicides and pesticides. | chemimpex.comchemimpex.com |
| Polymer Science | Used in the production of polymers and resins to enhance thermal stability. | chemimpex.comchemimpex.com |
| Materials Science | Incorporated as an additive to improve the crystallization and morphology of perovskite films for solar cells. | rsc.orgrsc.org |
| Fuel Cell Technology | Functions as a reducing agent, contributing to the efficiency of energy conversion systems. | chemimpex.comchemimpex.com |
Historical Context of this compound Research
The research journey of this compound is intrinsically linked to the discovery and development of its parent compound, hydrazine. Hydrazine was first isolated in 1887 by the German chemist Theodor Curtius. google.com Earlier, in 1875, Emil Fischer had synthesized phenylhydrazine, a related compound. hydrazine.com A crucial advancement came in 1907 when Friedrich August Raschig developed a process for the efficient production of hydrazine, which made the chemical more accessible for study. hydrazine.comwikipedia.org
Initially, hydrazine was of academic interest, but its potential as a high-energy rocket fuel led to a significant expansion in its production during World War II. google.comhydrazine.com This increased availability paved the way for extensive research into hydrazine and its derivatives, including its salts. While early research focused on hydrazine itself, later studies began to explore the specific applications of its derivatives. A notable example in the specific context of this compound is a 1992 study that reported its use as a mild and efficient reagent for the anomeric denitration of carbohydrates, highlighting the beginning of its targeted use in specialized organic synthesis. deakin.edu.au
Current Research Landscape and Emerging Trends
The use of this compound and related hydrazine-based reagents continues to evolve, with several key trends emerging in the current research landscape.
A significant area of contemporary research is in materials science, particularly in the field of photovoltaics. A 2025 study demonstrated that incorporating this compound as an additive into perovskite precursor solutions can dramatically improve the morphology and crystallization of perovskite films. rsc.orgrsc.org This led to a substantial enhancement in the power conversion efficiency of perovskite solar cells. rsc.org
The synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules, remains a major focus. iscientific.org Research published between 2021 and 2025 frequently describes the use of hydrazine hydrate in combination with acetic acid or acetate derivatives to construct these molecular frameworks. ajchem-a.comchemmethod.comjournalagent.comekb.eg
Furthermore, carbohydrate chemistry continues to be an active field for this compound. chemistryviews.org Its ability to mediate specific transformations on sugar molecules is valuable for creating complex glycoconjugates and other biologically important molecules. biosynth.com Modern computational methods, such as Density Functional Theory (DFT), are also being applied to study the electronic structure and reactivity of hydrazine derivatives, providing deeper insights that can guide the design of new synthetic methods and molecules.
Table 3: Detailed Research Finding Example | Research Area | Study Focus | Role of this compound | Key Finding | Source(s) | | :--- | :--- | :--- | :--- | :--- | | Materials Science / Photovoltaics | Improving the quality of perovskite films for solar cells. | Used as an additive in the perovskite precursor solution. | The addition of this compound promoted the transformation of the perovskite film morphology from dendritic to uniform, equiaxed crystals. | This morphological improvement significantly enhanced the quality of the film and the device interface, boosting the power conversion efficiency from 0.09% to 10.58%. | rsc.orgrsc.org | | Carbohydrate Chemistry | Anomeric denitration of carbohydrates. | Used as a mild and efficient reagent. | this compound was shown to be an effective reagent for removing a nitro group at the anomeric position of sugar molecules. | The reaction provided a valuable method for synthesizing glycosyl fluorides and other carbohydrate derivatives. | deakin.edu.au |
Significance of this compound as a Research Subject
The significance of this compound as a subject of academic research stems from its versatility and unique chemical properties. It serves as a crucial reagent and building block in a multitude of synthetic applications. guidechem.comchemimpex.com
One of its key advantages is that it can act as a milder or more selective alternative to pure hydrazine or hydrazine hydrate. For instance, in deformylation reactions, this compound proceeds more slowly than hydrazine, which can be beneficial when working with sensitive molecules like peptides. chemicalbook.com This controlled reactivity makes it a valuable tool for chemists.
Its role as a key intermediate in the synthesis of high-value compounds, such as pharmaceuticals and agrochemicals, underscores its importance. chemimpex.comchemimpex.com The ability to use a simple, stable salt to introduce the reactive hydrazine moiety is a significant advantage in multi-step synthetic sequences.
Moreover, the emergence of this compound in cutting-edge materials science, such as in the optimization of perovskite solar cells, demonstrates its continuing relevance and potential for future innovations. rsc.orgrsc.org Its established utility in the complex and stereochemically sensitive field of carbohydrate chemistry further solidifies its status as an important research compound. deakin.edu.au The compound's ability to provide both a nucleophilic hydrazine and a basic acetate component in a single reagent makes it a practical choice for facilitating various chemical transformations. journalagent.com
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNDHXQDJQEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064632 | |
| Record name | Hydrazinium acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-65-1, 13255-48-6 | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, acetate (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, acetate (1:1) | |
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| Record name | Hydrazinium acetate | |
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| Record name | Hydrazinium acetate | |
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| Record name | Hydrazine Acetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Hydrazine Acetate and Its Derivatives
Established Synthetic Routes for Hydrazine (B178648) Acetate (B1210297)
The primary methods for synthesizing hydrazine acetate are direct and rely on fundamental acid-base or catalytic reactions.
A prevalent and straightforward method for preparing this compound is the direct acid-base reaction between hydrazine hydrate (B1144303) and acetic acid. chemicalbook.com This exothermic reaction requires careful temperature control. Typically, glacial acetic acid is added dropwise to a stirred solution of hydrazine hydrate being cooled in an ice bath, maintaining the temperature between 0 and 10°C. chemicalbook.com After the addition is complete, the mixture is stirred at room temperature for a period, often around 40 minutes, to ensure the reaction goes to completion. chemicalbook.com The final product is isolated by removing water via distillation under reduced pressure, followed by crystallization from a solvent mixture, such as chloroform (B151607) and ethanol (B145695). chemicalbook.com This process yields this compound as a white solid with a high degree of purity. chemicalbook.com A reported yield for this method is approximately 90.5%. chemicalbook.com
Table 1: Reaction Parameters for Synthesis from Hydrazine Hydrate and Acetic Acid
| Parameter | Details |
| Reactants | Hydrazine hydrate (85%), Glacial acetic acid |
| Molar Ratio | 1:1 (0.5 mol each) |
| Temperature | 0-10°C during addition |
| Stirring Time | 40 minutes at room temperature |
| Workup | Reduced pressure distillation, Crystallization (Chloroform:Ethanol 1:1) |
| Product Form | White solid |
| Yield | 90.5% |
Another approach involves reacting hydrazine hydrate with mono chloroacetic acid in the presence of aqueous sodium hydroxide (B78521) at low temperatures (0–10 °C) to form hydrazine sodium acetate. This intermediate is then subjected to further steps, including acidification and esterification, to produce derivatives like hydrazine ethyl acetate hydrochloride. google.com
This compound can also be synthesized by reacting methyl acetate with hydrazine in a catalytic system. In this method, methyl acetate is treated with hydrazine hydrate under controlled conditions, leading to the formation of this compound and methanol (B129727) as a byproduct. The desired product is subsequently isolated from the reaction mixture through crystallization or distillation. This method is noted for producing this compound with good purity.
The synthesis of this compound and its derivatives often involves distillation as a key purification step. In the direct synthesis from hydrazine hydrate and acetic acid, water is removed from the reaction mixture by distillation under reduced pressure. chemicalbook.com The resulting residue is then crystallized to obtain the pure product. chemicalbook.com
A related catalytic method for synthesizing acethydrazide (B32501), a derivative of this compound, highlights a more integrated distillation process. google.com In this approach, acetic acid and hydrazine hydrate are refluxed in the presence of a copper oxide/chromium oxide (CuO/Cr₂O₃) composite catalyst. google.com The reaction is conducted under a nitrogen atmosphere for 4-6 hours at a reflux temperature of 98–100°C. google.com During the reaction, water is continuously removed by distillation. google.com After the reaction is complete, unreacted acetic acid and hydrazine are also removed by distillation at a higher temperature (100-120°C). google.com The hot liquid residue is then filtered and cooled to induce crystallization, yielding the final acethydrazide product. google.com
Table 2: Catalytic Reflux Synthesis of Acethydrazide
| Parameter | Details |
| Reactants | Acetic acid, Hydrazine hydrate (>80% purity) |
| Catalyst | CuO/Cr₂O₃ composite |
| Catalyst Loading | 10–20% by mass of acetic acid |
| Reaction Temperature | 98–100°C (Reflux) |
| Reaction Time | 4–6 hours |
| Purification | Distillation to remove water and unreacted starting materials, followed by hot filtration and cooling crystallization. |
| Yield | ~90–92% |
Reaction of Methyl Acetate with Hydrazine in Catalytic Systems
Advanced Synthetic Approaches for this compound Derivatives
This compound serves as a fundamental building block for more complex molecules, including various hydrazides and heterocyclic compounds, through advanced synthetic strategies.
Hydrazide derivatives are commonly synthesized through the hydrazinolysis of esters. google.com This involves reacting an ester, such as ethyl acetate or methyl acetate, with hydrazine hydrate. google.comgoogle.com For instance, acetohydrazide is prepared by heating ethyl acetate with hydrazine hydrate in an alcohol solvent. google.comgoogle.com This reaction can also be performed by heating an ester and hydrazine hydrate and then using reactive distillation to remove the alcohol byproduct and water, driving the reaction to completion. google.com
More complex hydrazides are also accessible. Ethyl 2-(benzo[d]thiazol-2-ylthio) acetate, when stirred with hydrazine hydrate in methanol for 24 hours, yields 2-(benzothiazol-2-ylthio) acetohydrazide. chemmethod.com Similarly, trifluoroacetyl hydrazides can be selectively alkylated to produce N'-substituted hydrazides. cdnsciencepub.com This method involves activating the hydrazine with a trifluoroacetyl group, followed by alkylation using alcohols in a Mitsunobu reaction or with alkyl halides, and subsequent removal of the activating group. cdnsciencepub.com The reaction of cyanoacetylhydrazine with ω-bromo(4-methoxyacetophenone) is another example that yields a hydrazide-hydrazone derivative. pharmainfo.in
Table 3: Examples of Hydrazide Synthesis
| Starting Ester/Compound | Reagent | Product |
| Ethyl Acetate | Hydrazine Hydrate | Acetohydrazide google.comgoogle.com |
| Ethyl 2-(benzo[d]thiazol-2-ylthio) acetate | Hydrazine Hydrate | 2-(benzothiazol-2-ylthio) acetohydrazide chemmethod.com |
| N-(Boc)-amino acid methyl esters | Hydrazine Hydrate | N-(Boc)-amino acid hydrazides cdnsciencepub.com |
| Cyanoacetylhydrazine | ω-bromo(4-methoxyacetophenone) | Hydrazide-hydrazone derivative pharmainfo.in |
| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | Hydrazine Hydrate | 6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carbohydrazide ajol.info |
Hydrazine and its derivatives, particularly hydrazides, are crucial precursors for synthesizing a wide array of heterocyclic compounds through cyclization reactions. medicopublication.comclockss.org These reactions involve the formation of a new ring structure incorporating the nitrogen atoms from the hydrazine moiety.
For example, hydrazide compounds can undergo ring closure to form 1,3,4-oxadiazoles. medicopublication.com This transformation can be achieved by reacting a hydrazide with a carboxylic acid, like 4-aminobenzoic acid, in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). medicopublication.com Similarly, 1,2,4-triazoles can be formed from the cyclization of substituted hydrazine thiocarbothioamide in a basic medium like 4% NaOH. medicopublication.com
Pyrazoles are another class of heterocycles readily synthesized from hydrazine derivatives. clockss.orgjournalagent.com The reaction of a 1,3-diketone with hydrazine hydrate in glacial acetic acid affords pyrazole (B372694) derivatives. journalagent.com Hydrazides can also be converted to pyrazoles; for instance, reacting a pyran-3-hydrazide derivative with diethylmalonate yields a pyrazole derivative. ajol.info These cyclization reactions are fundamental in building complex molecular architectures from relatively simple hydrazine-based starting materials. medicopublication.comjournalagent.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in In the context of this compound synthesis, several environmentally benign approaches have been explored.
One prominent green method involves the use of microwave irradiation. researchgate.net This technique has been successfully applied to the synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate without the need for a solvent. researchgate.net The reactions are completed in a significantly shorter time (60-200 seconds) compared to conventional heating methods (6-9 hours). researchgate.net This not only improves energy efficiency but also often leads to higher product yields and purity. researchgate.netgoogle.com
Another green strategy is the utilization of ultrasonic waves. ekb.eg Sonication has been shown to accelerate organic reactions, increase yields, and reduce reaction times, all while being a safe energy source. ekb.eg For instance, the synthesis of hydrazone derivatives, which involves intermediates conceptually similar to this compound, has been efficiently carried out using ultrasound, often in environmentally friendly solvents like ethanol. ekb.eg
The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Several synthetic protocols for nitrogen-containing heterocycles, which can involve hydrazine derivatives, have been developed using water as the reaction medium. mdpi.com These methods often proceed at room temperature and can sometimes be performed without a catalyst, further enhancing their green credentials. mdpi.com
Solvent-free reactions, often facilitated by microwave assistance, present another avenue for greener synthesis. innovareacademics.in By eliminating the solvent, these methods reduce waste and the risk of environmental contamination. innovareacademics.in
The following table summarizes some green chemistry approaches relevant to the synthesis of hydrazine derivatives:
| Green Chemistry Technique | Key Advantages | Relevant Application |
| Microwave Irradiation | Rapid reaction times, high yields, energy efficiency, often solvent-free. researchgate.netgoogle.com | Direct synthesis of hydrazides from acids and hydrazine hydrate. researchgate.net |
| Ultrasonic Waves | Accelerated reaction rates, improved yields, reduced reaction times. ekb.eg | Synthesis of hydrazones and related derivatives. ekb.eg |
| Water as a Solvent | Environmentally benign, non-toxic, readily available. researchgate.net | Catalyst-free synthesis of pyrazole derivatives. mdpi.com |
| Solvent-Free Reactions | Reduced waste, lower risk of environmental contamination. innovareacademics.in | Microwave-assisted synthesis of various organic compounds. innovareacademics.in |
These approaches highlight a significant shift towards more sustainable and environmentally responsible methods for the synthesis of this compound and its related compounds.
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
A common and straightforward method suitable for small-scale industrial synthesis involves the direct reaction of hydrazine hydrate with glacial acetic acid. This reaction is typically performed at a controlled low temperature (0–10 °C) to manage the exothermic nature of the reaction. chemicalbook.com The simplicity of this method and its high yield (around 90.5%) make it an attractive option. chemicalbook.com
For larger-scale production, multi-step processes might be employed. One such method involves reacting hydrazine hydrate with monochloroacetic acid in the presence of sodium hydroxide to form a sodium salt intermediate. This is followed by acidification and esterification to yield the final product. While this method may have a more moderate yield (around 40%), it offers improved safety by using lower concentrations of hydrazine and maintaining controlled temperatures.
The choice of raw materials is a critical consideration. While some processes use highly concentrated hydrazine hydrate, this increases both cost and safety risks. google.com The development of synthetic routes that utilize less hazardous or more readily available starting materials is a key goal for industrial applications. google.com
Process optimization is also crucial. This includes factors like the molar ratio of reactants, reaction temperature, and reaction time. For instance, in the synthesis of hydrazide compounds from esters and hydrazine hydrate, controlling the molar ratio and employing reactive fractionation or distillation can lead to high raw material utilization and yields exceeding 90%. google.com
The following table outlines key parameters for different industrial synthesis methods:
| Method | Reactants | Key Conditions | Yield | Purity | Scale Suitability |
| Direct Acid-Base Reaction | Hydrazine hydrate, Glacial acetic acid | 0–10 °C during addition, room temperature stirring chemicalbook.com | ~90.5% chemicalbook.com | High | Laboratory and small-scale industrial |
| Multi-step from Monochloroacetic Acid | Hydrazine hydrate, Monochloroacetic acid, NaOH, HCl, Ethanol | Low temperature (0–10 °C) initial reaction, refluxing esterification (80–100 °C) | ~40% | ≥ 98.5% (HPLC) | Industrially applicable |
| Ester Aminolysis | Esters, Hydrazine hydrate | Refluxing, reactive fractionation/distillation google.com | >90% google.com | High | Ton-level industrial production google.com |
Synthetic Challenges and Optimization Strategies
The synthesis of this compound and its derivatives, while achievable through various methods, presents challenges related to yield, purity, and environmental impact. Addressing these challenges requires a focus on optimization strategies.
Yield Enhancement Techniques
Maximizing the yield of this compound is a primary objective in its synthesis. Several techniques can be employed to achieve this:
Control of Reaction Conditions: The yield is highly sensitive to reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For the direct reaction between hydrazine hydrate and acetic acid, maintaining a low temperature during the addition of acetic acid is crucial to control the exothermic reaction and prevent side reactions that could lower the yield. chemicalbook.com
Microwave-Assisted Synthesis: As mentioned in the green chemistry section, microwave irradiation has been shown to significantly improve yields in the synthesis of related hydrazide compounds. researchgate.net This is often attributed to the rapid and uniform heating provided by microwaves, which can accelerate the desired reaction pathway. researchgate.net
Use of Catalysts: In some synthetic routes, the use of a catalyst can enhance the reaction rate and, consequently, the yield. For example, a copper oxide/chromium oxide composite catalyst has been used in the synthesis of acethydrazide, a related derivative.
Reactive Distillation: In the synthesis of hydrazides from esters, employing reactive fractionation or distillation to remove byproducts like alcohol and water can shift the reaction equilibrium towards the product side, thereby increasing the yield. google.com
The following table provides a comparison of yields obtained through different synthetic methods:
| Method | Reactants | Yield (%) | Reference |
| Direct Reaction | Hydrazine hydrate, Acetic acid | 90.5 | chemicalbook.com |
| From Monochloroacetic Acid | Hydrazine hydrate, Monochloroacetic acid | ~40 | |
| Microwave-Assisted | Carboxylic acids, Hydrazine hydrate | 79.0-90.0 | researchgate.net |
| Ester Aminolysis with Reactive Distillation | Esters, Hydrazine hydrate | >90 | google.com |
Purity Improvement Methods
Obtaining high-purity this compound is essential for its use in further chemical syntheses and applications. The primary method for purification is recrystallization.
Solvent Selection: The choice of solvent for recrystallization is critical. A common solvent system used for this compound is a mixture of chloroform and ethanol (1:1). chemicalbook.com For derivatives like hydrazine ethyl acetate hydrochloride, industrial alcohol is used. The ideal solvent should dissolve the compound well at a higher temperature and poorly at a lower temperature, allowing for the crystallization of the pure product upon cooling.
Filtration and Drying: After crystallization, the product is typically collected by filtration and washed with a cold solvent to remove any remaining impurities. The purified solid is then dried under reduced pressure to remove any residual solvent. chemicalbook.com
Chromatography: In some cases, particularly for complex reaction mixtures or when very high purity is required, column chromatography may be employed. acs.org
The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and by measuring its melting point. avantorsciences.com A sharp melting point range is indicative of high purity. avantorsciences.com
Environmental Impact Reduction in Synthesis
Reducing the environmental footprint of chemical synthesis is a growing concern. For this compound, this involves addressing the use of hazardous materials and the generation of waste.
Alternative Reagents and Solvents: A key strategy is to replace hazardous reagents and solvents with more environmentally friendly alternatives. This includes using water as a solvent whenever possible and avoiding the use of toxic substances. researchgate.netmdpi.com
Waste Minimization: The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are central to waste reduction. researchgate.net Methods that have a high atom economy are inherently more environmentally friendly.
Catalytic Processes: The use of catalysts can reduce the environmental impact by allowing reactions to be carried out under milder conditions and with higher efficiency, thereby reducing energy consumption and waste generation.
Process Intensification: Techniques like microwave-assisted and ultrasonic synthesis can lead to shorter reaction times and reduced energy consumption, contributing to a more sustainable process. researchgate.netgoogle.comekb.eg
Waste Treatment: For processes where the generation of hazardous waste is unavoidable, proper treatment and disposal methods are essential. The environmental impact of hydrazine itself, which is toxic to aquatic life, necessitates careful management of any releases to the environment. cela.ca
By implementing these strategies, the synthesis of this compound can be made more sustainable and aligned with the principles of green chemistry.
Chemical Reactivity and Reaction Mechanisms of Hydrazine Acetate
Fundamental Reaction Types of Hydrazine (B178648) Acetate (B1210297)
Hydrazine acetate exhibits a range of fundamental reaction types, making it a valuable tool in organic synthesis.
This compound is recognized as a reducing agent in several chemical processes. guidechem.comcymitquimica.com It can donate electrons to other substances, causing their reduction. This reductive capability is harnessed in various synthetic applications, including the conversion of carbonyl functionalities and the reduction of aromatic nitro compounds.
One of the notable applications of hydrazine in reduction reactions is the Wolff-Kishner reduction, which converts carbonyl groups (aldehydes and ketones) into methylene (B1212753) groups. wikipedia.org The mechanism involves the in-situ formation of a hydrazone by the condensation of hydrazine with the carbonyl compound. Subsequent deprotonation by a base and collapse of the resulting diimide anion with the loss of nitrogen gas (N₂) leads to the formation of the reduced product. wikipedia.org
Hydrazine hydrate (B1144303), a related compound, is used for the reduction of carbon-carbon double bonds, proceeding through a cycloaddition mechanism involving diimide. google.com Furthermore, the reduction of aromatic nitro compounds to amino compounds can be achieved using hydrazine hydrate in the presence of a catalyst like iron(III) chloride. scirp.org The proposed mechanism involves the catalytic breakdown of hydrazine to release hydrogen ions. scirp.org Activated carbon can also facilitate this reduction by acting as a mediator between the two-electron reductant (hydrazine) and the four-electron oxidant (nitro group). scirp.org
Table 1: Examples of Reduction Reactions Involving Hydrazine Derivatives
| Reactant Type | Product Type | Reagent System | Brief Description |
|---|---|---|---|
| Aldehydes/Ketones | Alkanes | Hydrazine, Base (e.g., KOH) | Wolff-Kishner reduction converts carbonyls to methylenes. wikipedia.org |
| Aromatic Nitro Compounds | Aromatic Amines | Hydrazine Hydrate, FeCl₃ | Catalytic reduction of nitro groups to amines. scirp.org |
This compound can undergo oxidation, particularly when reacted with acidic oxidants, leading to the release of nitrogen gas. The oxidation of hydrazine has been studied under various conditions. For instance, the interaction of hydrazine with ferric salts in an acidic solution results in the formation of ammonium (B1175870) ions and nitrogen gas. acs.org The proposed mechanism suggests that one hydrogen atom is initially removed from hydrazine, and the resulting intermediate rapidly transforms into nitrogen and an ammonium ion. acs.org
The electro-oxidation of hydrazine at a platinum electrode has also been investigated. The process is influenced by the presence of platinum oxides, which can facilitate the oxidation at a lower potential. rsc.org The oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate has been shown to proceed via a nitrilimine intermediate. rsc.org
This compound can participate in substitution reactions. For example, it can react with acids to generate acetic acid and hydrazine. The hydrazine moiety, being a good nucleophile, can attack electrophilic centers. wikipedia.org This is fundamental to its role in hydrazinolysis reactions.
In the context of nucleophilic substitution, hydrazine derivatives can react with esters to replace the alkoxy group, forming a hydrazide. This reaction, known as hydrazinolysis, is a type of nucleophilic acyl substitution. researchgate.net Additionally, studies on the reaction of 2,4-dinitrophenyl acetate with hydrazine in methanol (B129727) show that the reaction proceeds via nucleophilic substitution. eijas.comresearchgate.net
Oxidation Reactions and Mechanisms
Hydrazinolysis Reactions
Hydrazinolysis is a key reaction type involving hydrazine and its derivatives, where it acts as a nucleophile to cleave ester or imide bonds.
Research on the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol has demonstrated that the reaction proceeds exclusively through acyl-oxygen scission. eijas.comresearchgate.netresearchgate.netccsenet.orgsemanticscholar.org This means the bond between the acyl group (R-C=O) and the oxygen of the leaving group is broken. The mechanism is described as a concerted process, where bond formation with the nucleophile (hydrazine) and bond cleavage of the leaving group occur in a single step. eijas.comresearchgate.netresearchgate.netccsenet.orgsemanticscholar.org The reaction follows pseudo-first-order kinetics, and a large negative entropy of activation (ΔS#) suggests a rigid transition state, possibly involving methanol molecules. eijas.comresearchgate.netsemanticscholar.org The departure of the 2,4-dinitrophenoxide is favored over the acetate as a leaving group, driving the exclusive acyl-oxygen fission. semanticscholar.org
Hydrazinolysis is fundamentally a nucleophilic substitution reaction. researchgate.net In the reaction with esters, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxy group and forming a hydrazide. researchgate.net
This reactivity is utilized in various synthetic contexts. For instance, this compound has been employed for the C-terminal hydrazinolysis of native peptides and proteins. In this process, hydrazine acts as an efficient nucleophile to intercept a transient thioester intermediate, leading to the formation of a C-terminal hydrazide. nih.gov This method provides a route to protein thioesters, which are valuable in native chemical ligation. nih.gov The reaction of pyromellitic acid bis-(substituted)phenylimides with hydrazine hydrate also proceeds via nucleophilic attack, leading to the formation of cyclic hydrazides. sciforum.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Acetic acid |
| Nitrogen |
| Aldehydes |
| Ketones |
| Alkanes |
| Potassium hydroxide (B78521) |
| Aromatic Nitro Compounds |
| Aromatic Amines |
| Hydrazine hydrate |
| Iron(III) chloride |
| Carbon-carbon double bonds |
| Carbon-carbon single bonds |
| Diimide |
| Ferric salts |
| Ammonium ion |
| Platinum |
| Platinum oxides |
| Lead tetra-acetate |
| Nitrilimine |
| 2,4-Dinitrophenyl acetate |
| Methanol |
| Esters |
| Hydrazide |
| Alkoxy group |
| 2,4-Dinitrophenoxide |
| Peptides |
| Proteins |
| Thioester |
| Pyromellitic acid bis-(substituted)phenylimides |
Solvent Effects on Reaction Kinetics
The choice of solvent significantly influences the kinetics of reactions involving this compound, primarily by affecting the nucleophilicity of the hydrazine molecule. Protic solvents, in particular, can enhance reaction rates.
Research on the reaction of hydrazine with substrates in various solvents has shown that protic solvents like ethanol (B145695) can lead to higher reaction rate coefficients compared to water or aprotic solvents such as dioxane and acetonitrile. frontiersin.org This enhancement is attributed to the solvent's ability to form hydrogen bonds with hydrazine, which is thought to shift the equilibrium toward a more reactive zwitterionic form. frontiersin.org For instance, the nucleophilic rate coefficient (k_N) for the reaction of hydrazine with 4-chloroquinazoline (B184009) is nearly three times higher in ethanol than in water at a pH equal to the pKₐ of hydrazine. frontiersin.org
Kinetic studies of the hydrazinolysis of esters, such as 2,4-dinitrophenyl acetate, in methanol reveal that the reactions follow pseudo-first-order kinetics. nih.goveijas.comresearchgate.net The observed linear relationship between the rate constant and amine concentration suggests a lack of base catalysis. eijas.comresearchgate.net The significant negative entropy of activation (ΔS#) calculated for this reaction points to a highly ordered, rigid transition state, which may involve the structured participation of methanol molecules. eijas.comresearchgate.net Conversely, some studies caution that acetic acid itself can react with hydrazine derivatives in a complex manner, suggesting it may not always be an ideal solvent. nih.gov
Table 1: Effect of Solvent on Hydrazine Reaction Rate Coefficients
Data illustrates the influence of different solvents on the nucleophilic rate coefficient (k_N) for the reaction of hydrazine with 4-chloroquinazoline at 25°C. frontiersin.org
| Solvent | Solvent Type | Rate Coefficient (k_N) (s⁻¹M⁻¹) |
|---|---|---|
| Ethanol | Protic | 0.071 ± 0.001 |
| Water (at pH = pKₐ) | Protic | 0.025 |
| Dioxane | Aprotic | 0.027 ± 0.002 |
| Acetonitrile | Aprotic | 0.012 ± 0.002 |
Mechanisms in Specific Chemical Transformations
This compound is employed in a variety of chemical transformations, each proceeding through distinct mechanistic pathways. Its utility is particularly pronounced in the selective modification of complex molecules like carbohydrates and in the synthesis of nanomaterials.
Glycosidic Ester Cleavage
This compound is an effective reagent for the cleavage of ester linkages, a reaction known as hydrazinolysis. This is particularly useful in carbohydrate chemistry for the regioselective deprotection of acetylated or other ester-protected sugar derivatives. tandfonline.commdpi.com The reaction is used for the selective removal of protecting groups such as levulinate (Lev) and 4-nitrophenylbenzoate (NPB) esters. mdpi.comuniversiteitleiden.nluniversiteitleiden.nlnih.gov
The mechanism for the hydrazinolysis of esters like 2,4-dinitrophenyl acetate in methanol is understood to proceed through a concerted process involving acyl-oxygen scission. eijas.comresearchgate.net For the removal of levulinyl groups, this compound is used under buffered conditions (e.g., in a pyridine/acetic acid solution), which allows for mild, complete, and selective deprotection without affecting other ester groups, such as those on acyl chains. mdpi.com The efficiency of this specific cleavage is driven by the subsequent intramolecular reaction of the cleaved levulinoyl hydrazide, which cyclizes to form the stable byproduct 6-keto-3-methyl-1,4,5,6-tetrahydro-pyridazine. mdpi.com This selective deprotection strategy is crucial in the multi-step synthesis of complex oligosaccharides and glycoconjugates. mdpi.comnih.gov
Anomeric Denitration of Carbohydrates
This compound serves as a mild and efficient reagent for the denitration of carbohydrates at the anomeric position. researchgate.netdeakin.edu.au This reaction is valuable for converting glycosyl nitrates into the corresponding free sugars or for preparing other glycosyl derivatives. The process allows for the specific removal of a nitrate (B79036) group (—ONO₂) from the C1 position of a sugar ring, a key transformation in the synthesis of modified carbohydrates and ligands. researchgate.netdeakin.edu.au
Formation of Hydrazone Intermediates
A fundamental reaction of hydrazine, and by extension this compound, is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. chemistryviews.orgsoeagra.com This transformation is a cornerstone of reactions like the Wolff–Kishner reduction. openstax.orgwikipedia.org
The mechanism for hydrazone formation is a two-step process of nucleophilic addition followed by dehydration: soeagra.comnih.gov
Nucleophilic Attack: The reaction begins with a proton-catalyzed nucleophilic attack by the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon. soeagra.comnih.gov This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. soeagra.comnih.gov
Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration. The hydroxyl group is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable C=N double bond, yielding the final hydrazone product. soeagra.com
The formation of this hydrazone intermediate is the critical first step in the Wolff–Kishner reduction, where the hydrazone is subsequently deprotonated under basic conditions to ultimately reduce the original carbonyl group to a methylene group (CH₂). openstax.org
Role as a Reducing Agent in Metal Ion Reduction
This compound functions as a potent reducing agent, capable of donating electrons to reduce various metal ions to their elemental metallic state. vaia.com This property is widely exploited in the synthesis of metal and metal oxide nanoparticles. scispace.comacs.org Hydrazine is classified as a strong reductant, which promotes burst nucleation, leading to the rapid formation of small, uniform nuclei. mdpi.comrsc.org
The general mechanism involves the oxidation of hydrazine (N₂H₄) to nitrogen gas (N₂) while the metal ion (Mⁿ⁺) is reduced to its zero-valent state (M⁰). The process can be multifaceted, sometimes involving an initial coordination of hydrazine to the metal ion, followed by an intramolecular redox reaction. tandfonline.comresearchgate.net In some syntheses, such as for silver nanoparticles, an acetate source like sodium acetate is used alongside hydrazine, where it acts as a stabilizing agent to control particle size and prevent aggregation. mdpi.com Studies on the reduction of nickel acetate show that the process is significantly enhanced and driven to completion when conducted in the presence of a support like silica (B1680970), which provides active sites for nucleation. acs.org
Table 2: Examples of Metal Ion Reduction Using Hydrazine-Based Systems
Summary of research findings on the synthesis of metallic nanoparticles using hydrazine as a reducing agent.
| Metal Ion Source | Reducing System | Resulting Nanoparticle | Average Size / Morphology | Reference |
|---|---|---|---|---|
| Silver Nitrate | Hydrazine / Sodium Acetate | Silver (Ag) | 11 nm, uniform spheres | mdpi.com |
| Nickel Acetate | Aqueous Hydrazine | Nickel (Ni) | 120 nm (unsupported), 3-25 nm (silica-supported) | acs.org |
| Copper Hydrazinecarboxylate | Hydrazine / Ultrasound | Copper (Cu) / Copper(I) Oxide (Cu₂O) | ~50 nm | scispace.com |
| Ni(N₂H₄)₂(HCO₂)₂ | Hydrazine / NaOH (solid-state) | Nickel (Ni) | 6.2 nm, agglomerated spheres | tandfonline.com |
| Co(N₂H₄)₂(C₂O₄) | Hydrazine / NaOH (solid-state) | Cobalt (Co) | 10-30 nm thick nanosheets | tandfonline.com |
Advanced Spectroscopic and Analytical Characterization of Hydrazine Acetate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool in chemical analysis, offering non-destructive methods to probe the molecular structure of hydrazine (B178648) acetate (B1210297). By interacting with electromagnetic radiation, molecules yield spectra that serve as unique fingerprints, revealing details about chemical bonds, functional groups, and the electronic environment of atoms.
Infrared (IR) Spectroscopy for Bonding Confirmation
Infrared (IR) spectroscopy is a definitive technique for confirming the functional groups present in hydrazine acetate by measuring the vibrations of its chemical bonds. The salt is composed of the hydrazinium (B103819) cation (N₂H₅⁺) and the acetate anion (CH₃COO⁻). The IR spectrum, therefore, displays characteristic absorption bands corresponding to the vibrations of these two ions.
The presence of hydrazine is confirmed by the N-N stretching vibration, which is typically observed in the range of 964-988 cm⁻¹ for bridged bidentate hydrazine ligands in metal complexes, providing a reference point for the salt. ajol.info The N-H stretching vibrations of the hydrazinium ion are also prominent. The acetate group is identified by the strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. Commercial specifications for this compound often confirm that its IR spectrum conforms to its known structure, verifying its identity and purity. thermofisher.comavantorsciences.comthermofisher.com
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Functional Group |
|---|---|---|
| N-H Stretching | 3350 - 3100 | Hydrazinium (N₂H₅⁺) |
| C-H Stretching | 3000 - 2850 | Methyl (CH₃) |
| C=O Asymmetric Stretching | 1610 - 1550 | Carboxylate (COO⁻) |
| C=O Symmetric Stretching | 1450 - 1360 | Carboxylate (COO⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H-NMR: The proton NMR spectrum of this compound is expected to show two main signals. The protons of the methyl group (CH₃) on the acetate ion typically appear as a singlet. The chemical shift of these protons is influenced by the solvent but is generally found in the region of common organic impurities. The protons of the hydrazinium ion (N₂H₅⁺) would also produce a signal, though its position and multiplicity can be highly variable due to chemical exchange with the solvent and concentration effects.
¹³C-NMR: The carbon-13 NMR spectrum is simpler, expected to show two distinct signals. One signal corresponds to the methyl carbon (CH₃) of the acetate group, and the other to the carboxylate carbon (COO⁻). rsc.org
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Methyl (CH₃) | ~1.9 - 2.1 | Appears as a singlet. Position is solvent-dependent. |
| ¹H | Hydrazinium (N₂H₅⁺) | Variable | Signal can be broad and its position is highly dependent on solvent and concentration. |
| ¹³C | Methyl (CH₃) | ~20 - 25 | Based on typical values for acetate. rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this technique confirms its molecular formula, C₂H₈N₂O₂. The calculated molecular weight is approximately 92.10 g/mol . thermofisher.comsigmaaldrich.com High-resolution mass spectrometry can provide the exact mass, which for this compound is 92.058577502 Da. nih.gov Techniques like Electrospray Ionization (ESI-MS) are suitable for analyzing such salts and have been used to identify related hydrazine-containing products in reaction mixtures. rsc.org
Crystallographic Studies
Crystallographic techniques, particularly X-ray diffraction, are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Analysis
For this compound, an SCXRD analysis would definitively establish the ionic nature of the crystal lattice, detailing the geometry of the hydrazinium and acetate ions and mapping the hydrogen-bonding network between them. While this method is standard for structural elucidation, detailed crystallographic data for pure this compound is not widely published in the surveyed literature. However, studies on related hydrazine adducts and metal-hydrazine complexes demonstrate the power of this technique. ajol.inforesearchgate.net A full crystallographic analysis of this compound would report key parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Analytical Methodologies for this compound Quantification
The accurate quantification of hydrazine and its derivatives, such as this compound, is crucial across various industrial and research applications. Several analytical techniques have been developed for this purpose, each with its own principles and performance characteristics.
Spectrophotometric Determination Methods
Spectrophotometry is a widely used technique for the determination of hydrazine, often involving a derivatization reaction to produce a colored compound that can be quantified by measuring its light absorbance.
One common method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB). mt.comasianpubs.org In an acidic medium, hydrazine reacts with p-DAB to form a yellow-colored quinoid compound. mt.com The intensity of this color, which is directly proportional to the hydrazine concentration, is measured at a specific wavelength, typically around 458 nm. mt.comscholarsresearchlibrary.com This method has been shown to be effective for quantifying hydrazine in various matrices, including wastewater and pharmaceutical drug substances. mt.comscholarsresearchlibrary.com The reaction is reversible, and factors such as temperature and acidity can affect the equilibrium. tandfonline.com For instance, the equilibrium constant is significantly higher at 15°C than at 55°C. tandfonline.com To ensure the stability of the p-DAB reagent, the acidity of the working solution should be maintained within a specific range, such as 0.1 to 1.0 M nitric acid. tandfonline.com
Another approach utilizes the reaction of hydrazine with 2,4-dinitrochlorobenzene to form 2,4-dinitrophenylhydrazine, which then undergoes a condensation reaction with p-DAB to produce a stable yellow-colored product. nih.gov Other reagents have also been employed, such as picryl chloride, which reacts with hydrazine in the presence of potassium acetate to form a brown-colored solution. This method is reported to follow Beer's law for hydrazine concentrations up to 40 parts per million. Additionally, 2-hydroxy-1-naphthaldehyde (B42665) has been used as a reagent, reacting with hydrazine at 100°C to form a product that can be extracted into chloroform (B151607) and measured spectrophotometrically at 412 nm.
The sensitivity of these methods can be quite high, with detection limits reported in the parts per billion (ppb) range. moca.net.ua For example, a flow injection spectrophotometric method using vanillin (B372448) as the reagent achieved a detection limit of 0.05 ppb. moca.net.ua The development of methods based on the formation of nanoparticles, such as gold or silver nanoparticles, has also been explored to enhance sensitivity. moca.net.ua
Table 1: Comparison of Spectrophotometric Methods for Hydrazine Determination
| Reagent | Principle | Wavelength (nm) | Linearity Range | Detection Limit | Reference |
| p-dimethylaminobenzaldehyde (p-DAB) | Forms a yellow quinoid compound with hydrazine in acidic media. | 458 | 0.2 - 27.0 µg/g | 0.20 µg/g (LOD) | mt.comscholarsresearchlibrary.com |
| Picryl Chloride & Potassium Acetate | Forms a brown-colored solution with hydrazine. | 530 | Up to 40 ppm | Not Specified | |
| 2-hydroxy-1-naphthaldehyde | Forms a colored product with hydrazine, extracted into chloroform. | 412 | 35 - 700 ng/mL | Not Specified | |
| Vanillin (Flow Injection) | Condensation reaction with hydrazine to form a yellow product. | 410 | 0.05 - 10 ppb | 0.05 ppb | moca.net.ua |
This table provides a summary of various spectrophotometric methods. The specific performance characteristics can vary based on the experimental conditions.
Tunable Diode Laser Absorption Spectroscopy (TDLAS) for Hydrazine Detection
Tunable Diode Laser Absorption Spectroscopy (TDLAS) is a powerful technique for the real-time, in-situ detection of gas-phase molecules, including hydrazine. acs.orgresearchgate.net This method offers high sensitivity and selectivity, making it suitable for monitoring low concentrations of hydrazine in various environments. nasa.gov
The principle of TDLAS is based on the absorption of light from a tunable diode laser by the target molecule at a specific wavelength. acs.org By scanning the laser's wavelength across a characteristic absorption line of hydrazine, its concentration can be determined based on the amount of light absorbed, in accordance with the Beer-Lambert law. High-resolution TDLAS allows for the identification of individual rotational-vibrational lines, minimizing interference from other species. researchgate.net
Challenges in hydrazine detection via TDLAS include the fact that its infrared absorption lines are broad and significantly weaker than those of other common molecules like ammonia (B1221849). capes.gov.brnih.gov This necessitates the use of long pathlength cells and advanced data processing techniques to achieve low detection limits. capes.gov.br For instance, detection sensitivities of approximately 1 part per billion (ppb) have been achieved for hydrazine in dry nitrogen using a multipass cell with a pathlength of 80 meters. researchgate.net
The presence of interfering species, such as ammonia, carbon dioxide, and various hydrocarbons, can complicate TDLAS measurements of hydrazine, especially in complex matrices like cigarette smoke. capes.gov.brnih.gov Careful selection of the spectral region for analysis is crucial to minimize these interferences. researchgate.net Researchers have identified specific spectral regions, such as around 940 cm⁻¹ and 961.75 cm⁻¹, where hydrazine absorption is strong and interference from ammonia is minimal. researchgate.net Despite these challenges, TDLAS has been successfully applied to study the breakthrough characteristics of hydrazine in cellulose (B213188) acetate filters and to attempt its detection in single puffs of tobacco smoke. acs.org
Table 2: Performance of TDLAS for Hydrazine Detection
| Parameter | Value | Conditions | Reference |
| Detection Limit (in N₂) | ~1 ppb | 80 m pathlength, 100 mbar cell pressure | researchgate.net |
| Detection Limit (in N₂) | 0.09 ppmv | Not specified | acs.org |
| Detection Limit (in smoke matrix) | 4.2 ppmv | 100 m pathlength | capes.gov.brnih.gov |
| Spectral Region | 940 cm⁻¹, 961.75 cm⁻¹ | Identified for minimal ammonia interference | researchgate.net |
This table summarizes the reported performance of TDLAS for hydrazine detection under different experimental setups.
Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the elemental composition of a compound. mdpi.com For this compound, this method provides experimental percentages of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from its molecular formula (C₂H₈N₂O₂). lgcstandards.comnih.govfishersci.ca A close agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and identity. mdpi.com
The theoretical elemental composition of this compound is as follows:
Carbon (C): 26.09%
Hydrogen (H): 8.76%
Nitrogen (N): 30.42%
Oxygen (O): 34.74%
In practice, CHN analyzers are used to perform this analysis, and the results are typically reported with an accuracy of ±2%. mdpi.comlgcstandards.com For newly synthesized compounds, elemental analysis is a standard characterization technique to verify that the desired product has been obtained.
Table 3: Theoretical Elemental Composition of this compound (C₂H₈N₂O₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 2 | 24.022 | 26.09 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 8.76 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 30.42 |
| Oxygen | O | 15.999 | 2 | 31.998 | 34.74 |
| Total | 92.098 | 100.00 |
This table presents the calculated elemental composition of this compound based on its molecular formula.
Characterization of Metal Acetate Hydrazine Complexes
Hydrazine readily forms complexes with metal acetates, where it can coordinate to the metal ion in different ways. The characterization of these complexes involves various spectroscopic and analytical techniques to elucidate their structure and thermal properties.
Infrared (IR) Spectroscopy for Coordination Analysis
Infrared (IR) spectroscopy is a powerful tool for analyzing the coordination environment of ligands in metal complexes. In metal acetate hydrazine complexes, IR spectra provide valuable information about the coordination mode of both the hydrazine and acetate ligands.
The N-N stretching frequency (ν(N-N)) of the hydrazine molecule is particularly informative. When hydrazine acts as a bridging bidentate ligand, connecting two metal centers, the ν(N-N) band typically appears in the range of 958-988 cm⁻¹. ajol.infofortunejournals.com In contrast, if hydrazine coordinates as a unidentate ligand, the ν(N-N) frequency is observed at a lower wavenumber, around 930 cm⁻¹. ias.ac.ine-bookshelf.de
The coordination of the acetate group can also be inferred from its characteristic vibrational bands. The asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies of the carboxylate group are key indicators. The separation between these two bands (Δν) can help distinguish between unidentate, bidentate, and bridging coordination modes of the acetate ligand. researchgate.netresearchgate.net For instance, a larger separation is often indicative of unidentate coordination. fortunejournals.com
Table 4: Characteristic IR Frequencies for Metal Acetate Hydrazine Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation | Reference |
| ν(N-N) of bridging bidentate hydrazine | 958 - 988 | Hydrazine connects two metal ions. | ajol.infofortunejournals.com |
| ν(N-N) of unidentate hydrazine | ~930 | Hydrazine is bonded to a single metal ion. | ias.ac.ine-bookshelf.de |
| νasym(COO) of acetate | 1587 - 1610 | Asymmetric stretching of the carboxylate group. | researchgate.net |
| νsym(COO) of acetate | 1395 - 1433 | Symmetric stretching of the carboxylate group. | researchgate.net |
| N-H stretching | 3000 - 3331 | Stretching vibrations of the N-H bonds in hydrazine. | ajol.infofortunejournals.com |
Thermal Gravimetric Analysis (TGA) for Decomposition Pathways
Thermal Gravimetric Analysis (TGA) is a technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. For metal acetate hydrazine complexes, TGA provides insights into their decomposition pathways, including the temperatures at which different ligands are lost and the nature of the final residue.
Typically, the thermal decomposition of metal acetate hydrazine complexes occurs in multiple steps. ias.ac.in The initial step often involves the loss of hydrazine molecules, which is usually an exothermic process. ias.ac.in This is followed by the decomposition of the remaining metal acetate at higher temperatures, ultimately leading to the formation of the corresponding metal oxide. ajol.infoias.ac.in The temperatures at which these decomposition events occur are characteristic of the specific metal complex.
For example, studies on various metal acetate hydrazine complexes have shown that they initially lose hydrazine, leaving behind the metal acetate, which then decomposes to the metal oxide. ias.ac.in The decomposition of these complexes can be influenced by the nature of the metal ion. The final decomposition products are often fine and porous metal oxides. ias.ac.in
Table 5: General Decomposition Steps of Metal Acetate Hydrazine Complexes from TGA
| Decomposition Step | Temperature Range (°C) | Process | Product | Reference |
| 1 | 67 - 100 | Endothermic decomposition (e.g., loss of water) | Dehydrated complex | ajol.info |
| 2 | 210 - 281 | Exothermic dehydrazination | Metal acetate | ajol.infoias.ac.in |
| 3 | 350 - 490 | Oxidative decomposition | Metal oxide | ajol.infoias.ac.in |
This table outlines the general thermal decomposition behavior observed for metal acetate hydrazine complexes. The specific temperatures and the number of steps can vary.
Theoretical and Computational Studies of Hydrazine Acetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. These methods provide detailed insights into the behavior of hydrazine (B178648) acetate (B1210297) at the molecular level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven to be a reliable approach for balancing computational cost and accuracy, especially for organic molecules. DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For hydrazine-based compounds, DFT methods, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to compute these structural parameters. ripublication.com Such studies on hydrazine derivatives reveal how different substituents and electronic effects influence the core hydrazine structure. The optimization of geometry is the foundational step for all other computational property predictions. ripublication.com
Table 1: Key Molecular Properties Calculable via DFT
| Property | Description |
|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angle | The angle formed between three atoms across at least two bonds. |
| Dihedral Angle | The angle between two intersecting planes, crucial for conformational analysis. |
| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and kinetically less stable, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a large energy gap indicates higher stability and lower chemical reactivity. bohrium.com Analysis of the HOMO and LUMO energies provides insights into the charge transfer that can occur within the molecule. ripublication.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of molecular reactivity. These indices help in predicting how a molecule will behave in a chemical reaction.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. bohrium.com The MEP illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich or electron-poor. bohrium.com
Different colors on an MEP map represent varying electrostatic potential values. Conventionally, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green or yellow areas represent neutral or weakly interacting regions. This visualization helps identify potential sites for intermolecular interactions, such as hydrogen bonding. worldscientific.com
A non-zero dipole moment indicates that a molecule is polar, which influences its physical properties such as solubility, boiling point, and intermolecular interactions. In studies of hydrazine derivatives, the dipole moment is analyzed to understand how structural modifications affect the molecule's polarity and its potential interactions with solvents or other molecules. worldscientific.com
Electrostatic Potential and Electronic Density Distributions
Conformational Analysis and Molecular Dynamics
Molecules are not static entities; they undergo various dynamic motions, including rotations around single bonds. Conformational analysis examines the different spatial arrangements of atoms (conformers) and the energy associated with them.
Rotation around single bonds, such as the N-N bond in hydrazine and its derivatives, is not entirely free. It is hindered by an energy barrier known as the rotational barrier. This barrier represents the energy required to rotate from a stable (low-energy) conformation to an unstable (high-energy) transition state.
Computational methods can calculate the potential energy surface for bond rotation, identifying the most stable conformers and the energy barriers between them. For hydrazine-like molecules, the interaction between lone pairs of electrons on adjacent nitrogen atoms significantly influences the conformational preferences and the height of the rotational barrier.
The surrounding environment, particularly the solvent, can have a substantial impact on conformational equilibria and rotational barriers. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent. The polarity of the solvent can stabilize or destabilize different conformers and transition states to varying degrees, thereby altering the rotational energy barrier.
Rotational Barriers and Solvent Effects
Computational Modeling of Interactions
Computational modeling, particularly using Density Functional Theory with dispersion corrections (DFT-D2), has been extensively used to study the adsorption of hydrazine on metal surfaces like copper. ucl.ac.ukucl.ac.uk These studies are critical for understanding the initial steps in catalytic processes. Research on various low-index copper surfaces—both perfect and defective—reveals how surface structure dictates adsorption behavior. researchgate.net
Calculations show that the adsorption energy of hydrazine increases as the coordination of the copper surface atoms decreases. ucl.ac.ukucl.ac.uk This means that defect sites, such as monoatomic steps, adatoms, and vacancies, are more reactive and bind hydrazine more strongly than perfect, planar surfaces. ucl.ac.ukcardiff.ac.uk For example, the strongest adsorption energy is often found on stepped copper surfaces, where the hydrazine molecule can bridge between low-coordinated atoms on the step edge and the terrace. researchgate.net On perfect surfaces, hydrazine typically adsorbs in a gauche conformation, bridging two surface copper atoms. cardiff.ac.uk The inclusion of van der Waals corrections in these DFT calculations is crucial, as it significantly enhances the calculated molecule-substrate binding energy. ucl.ac.ukucl.ac.uk
Table 2: Calculated Adsorption Energies of Hydrazine on Various Copper (111) Surfaces
| Surface Type | Adsorption Site/Configuration | Adsorption Energy (Eads) in eV/N₂H₄ | Source |
| Perfect Cu(111) | Gauche conformation, bridging two Cu atoms | 0.85 | cardiff.ac.uk |
| Stepped Cu(111) | Bridging step edge and terrace Cu atoms | 1.28 | cardiff.ac.uk |
| Stepped Cu(111) | Atop a step edge Cu atom | 1.22 | cardiff.ac.uk |
| Cu-adatom on Cu(111) | Bridging adatom and a surface Cu atom | 1.26 | cardiff.ac.uk |
| Vacancy on Cu(111) | Bridging two Cu atoms at the vacancy edge | 1.05 | cardiff.ac.uk |
Computational chemistry provides powerful tools for mapping out the entire course of a chemical reaction, from reactants to products. researchgate.net By simulating reaction pathways and identifying transition states, researchers can gain deep insights into reaction mechanisms and kinetics. researchgate.netnsf.gov Methods like the Nudged Elastic Band (NEB) are used to determine the minimum energy path between a known reactant and product, allowing for the characterization of the transition state—the highest energy point along this path. researchgate.net
For hydrazine and its derivatives, these simulations can elucidate mechanisms of decomposition, oxidation, or proton transfer. nih.govucl.ac.uk For instance, simulations of the dissociative adsorption of hydrazine on a Cu(111) surface show that the preferred reaction pathway involves the cleavage of the N–N bond to form two NH₂ molecules. ucl.ac.ukucl.ac.uk Subsequent steps, such as the reaction of these NH₂ intermediates to form ammonia (B1221849) (NH₃) and nitrogen (N₂), can also be modeled. ucl.ac.ukucl.ac.uk Similarly, potential energy curves can be calculated to map the reaction path for processes like intramolecular proton transfer. nih.gov These computational models are essential for understanding product selectivity and reaction rates, which are fundamental aspects of catalysis. rsc.org
Adsorption on Surfaces (e.g., Copper Surfaces)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.gov These models are invaluable in fields like medicinal chemistry and materials science for designing new molecules with enhanced potency or specific properties. wildlife-biodiversity.com
In a QSAR study, the activity of the compounds (e.g., inhibitory concentration, IC₅₀) is used as the dependent variable. researchgate.net The independent variables are molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. nih.gov These descriptors can be calculated using computational methods, including DFT, and typically fall into categories such as lipophilic (e.g., CLogP), electronic (e.g., chemical hardness, dipole moment), and steric. researchgate.net A mathematical model, often based on linear regression, is then developed to create an equation that predicts the activity based on the values of these descriptors. researchgate.net For hydrazine derivatives, QSAR studies have been employed to design compounds with potential as enzyme inhibitors or antibacterial agents, helping to identify the key structural features that govern their activity. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Hydrazine Derivatives
| Descriptor Category | Descriptor Name | Description | Source |
| Lipophilic | CLogP | Calculated Logarithm of the Partition Coefficient; measures hydrophobicity. | researchgate.net |
| Electronic | Chemical Hardness (η) | Resistance to change in electron distribution; calculated from HOMO/LUMO energies. acs.org | researchgate.netacs.org |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Steric/Topological | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | nih.gov |
Applications of Hydrazine Acetate in Materials Science
Hydrazine (B178648) Acetate (B1210297) in Polymer Chemistry
Hydrazine acetate plays a significant role in the synthesis and modification of polymers, contributing to the development of materials with enhanced properties.
This compound is employed in the production of various polymers and resins. chemimpex.com It can act as a starting material for creating derivatives that are then used as foaming agents for plastics, antioxidants, polymer cross-linkers, and chain extenders. google.com For instance, hydrazine derivatives are used as latent curing agents for epoxy resins in applications like paints and adhesives. otsukac.co.jp They also serve as crosslinking agents for acrylic emulsions. otsukac.co.jp
In a specific application, a polyvinyl alcohol-based hydrazine storage resin can be synthesized by first copolymerizing a hydrazine fixing group-containing vinyl monomer and vinyl acetate to create a hydrazine fixing group-containing polyvinyl acetate copolymer. google.com This is followed by saponification to form a polyvinyl alcohol-based hydrazine fixing resin, to which hydrazine is then fixed. google.com Additionally, hydrazine hydrate (B1144303), a related compound, is used to hydrolyze poly(vinyl acetate) to produce poly(vinyl alcohol). rsc.org
| Application | Role of Hydrazine Derivative | Resulting Product/Effect |
| Plastics | Foaming agent | Creates cellular structures in plastics |
| Polymers | Antioxidant, Cross-linker, Chain extender | Enhances polymer properties |
| Epoxy Resins | Latent curing agent | Used in paints and adhesives |
| Acrylic Emulsions | Crosslinking agent | Increases coating strength |
This compound is utilized to improve the thermal stability and degradation resistance of polymers. chemimpex.com The introduction of hydrazine derivatives into polymer structures can lead to materials with enhanced thermal properties. For example, the thermal stability of certain polymers is evidenced by a high char residue in thermogravimetric analysis (TGA). researchgate.net The nature of substituent groups, which can be derived from hydrazine, significantly influences a polymer's thermal stability and mechanical properties. researchgate.net
Research into hydrazone polymers has shown that their thermal stability is a key characteristic. researchgate.net Similarly, studies on hydrazine-hydrazide-linked covalent organic frameworks (COFs) have demonstrated an increase in thermal stability upon the oxidation of the hydrazine linkage. acs.org While some modifications, like the introduction of p-hydrazinobenzoic acid to cellulose (B213188) acetate, may not improve thermal stability on their own, subsequent blending with other polymers like polysulfone can produce membranes with high thermal stabilities. mdpi.com
Cellulose acetate (CA) filters are widely used, and their interaction with hydrazine is a subject of study. acs.org Research has shown that CA filters can retain hydrazine, with the amount retained being dependent on the flow rate. acs.org At slower flow rates, hydrazine has more time to be absorbed into the CA filaments. acs.org This is significant as CA filters are prevalent in applications such as cigarette filters. acs.org
While this compound itself is not the primary component, the study of hydrazine's interaction with cellulose acetate is crucial for understanding the performance of these filters in various applications, including smoke filtration. acs.orgscientificfilters.com
Enhancement of Thermal Stability and Degradation Resistance in Polymers
This compound in Solar Cell Technology
This compound has emerged as a key additive in the fabrication of perovskite solar cells, influencing their efficiency and stability.
This compound is used as an additive in the precursor solution for perovskite solar cells to enhance their performance. rsc.orgrsc.org The incorporation of this compound can significantly improve the power conversion efficiency (PCE) of these solar cells. rsc.orgrsc.org Studies have shown a remarkable increase in PCE from a very low value to over 10% with the addition of this compound. rsc.orgrsc.org This improvement is attributed to the alteration of the chemical properties of the precursor solution, which in turn affects the crystallization kinetics of the perovskite film. rsc.orgrsc.org Other hydrazine derivatives, such as hydrazinium (B103819) chloride and hydrazinium iodide, have also been used as additives in tin-based perovskite solar cells to reduce defects and improve efficiency. mdpi.com
| Additive | Solar Cell Type | Effect on Performance |
| This compound | Perovskite Solar Cells | Increased Power Conversion Efficiency (PCE) from 0.09% to 10.58% rsc.orgrsc.org |
| Hydrazinium Chloride | Tin-Based Perovskite Solar Cells | Reduced defects, enhanced Voc, pinhole-free films mdpi.com |
| Hydrazinium Iodide | Tin-Based Perovskite Solar Cells | Achieved a PCE of 7.13% in a mesoporous structure mdpi.com |
The addition of this compound to the perovskite precursor solution has a profound effect on the crystallization and morphology of the resulting thin film. rsc.orgrsc.org It promotes the transformation of the perovskite morphology from dendritic (tree-like) structures to more desirable equiaxed crystals. rsc.orgrsc.org This change in crystal structure leads to a more uniform and compact film, which is crucial for efficient charge transport and reduced recombination losses within the solar cell. researchgate.net
The improved crystallinity is evident in narrower and stronger peaks in photoluminescence spectra, indicating a reduction in non-radiative recombination. rsc.org This improved film quality and interface are key factors in the enhanced performance of perovskite solar cells fabricated with this compound as an additive. rsc.org
Lewis Acid-Base Interactions in Perovskite Precursor Solutions
The introduction of chemical additives into perovskite precursor solutions is a highly effective strategy for controlling the crystallization process and improving the quality of the resulting perovskite film. This compound (HAAc) has been successfully employed as an additive to enhance the performance of perovskite solar cells (PSCs).
Detailed research findings have demonstrated that incorporating this compound into the perovskite precursor solution can dramatically alter the film's morphology and boost device efficiency. mtmcongress.com In one study, its addition transformed the perovskite crystal structure from a dendritic, or tree-like, morphology to one composed of uniform, equiaxed crystals. mtmcongress.comscience.gov This morphological improvement is attributed to Lewis acid-base interactions between this compound and the lead iodide (PbI₂) precursor.
The mechanism involves the nitrogen and oxygen atoms in this compound, which possess lone pairs of electrons and can therefore act as Lewis bases. They interact with the lead cation (Pb²⁺), a Lewis acid, to form intermediate acid-base complexes. mtmcongress.com This complexation slows down the rapid reaction between PbI₂ and methylammonium (B1206745) iodide during the spin-coating process. mtmcongress.com The unstable intermediate complexes decompose during the subsequent annealing step, allowing for a more gradual and controlled formation of the perovskite phase. mtmcongress.com This controlled crystallization results in a higher quality film with improved morphology and better interface quality. mtmcongress.com
The practical outcome of using this compound as an additive is a significant enhancement in the power conversion efficiency (PCE) of the solar cells. Research has shown that the PCE of a device without the additive was a mere 0.09%, whereas the device fabricated with this compound in the precursor solution achieved an impressive PCE of 10.58%. mtmcongress.com Further studies on hole-conductor-free carbon-based perovskite solar cells (C-PSCs) also reported a remarkable performance increase of 106% with the use of a this compound additive, achieving a champion efficiency of 11.30%. science.gov
Table 1: Impact of this compound (HAAc) Additive on Perovskite Solar Cell Performance
| Device Type | Additive | Power Conversion Efficiency (PCE) | Morphology | Source(s) |
|---|---|---|---|---|
| Perovskite Solar Cell | None | 0.09% | Dendritic | mtmcongress.com |
| Perovskite Solar Cell | This compound (HAAc) | 10.58% | Equiaxed Crystals | mtmcongress.com |
| Carbon-Based PSC | None | ~5.49% (calculated) | - | science.gov |
Role in Reduced Graphene Oxide (rGO) Synthesis
The chemical reduction of graphene oxide (GO) is a common and scalable method for producing reduced graphene oxide (rGO), a material with applications in electronics, composites, and energy storage. This process involves using a reducing agent to remove the oxygen-containing functional groups from the surface and edges of the GO sheets.
In the scientific literature concerning the chemical reduction of GO, hydrazine hydrate is extensively documented as a potent reducing agent for this purpose. mtmcongress.comrsc.orgresearchgate.netoak.go.kr Hydrazine hydrate is effective in deoxygenating GO, which helps to restore the electrical conductivity and other properties of the graphene basal plane. researchgate.netacs.org The reduction mechanism involves the hydrazine participating in ring-opening reactions with epoxide groups on the GO surface, among other reactions that remove oxygen functionalities. mtmcongress.com Studies have shown that among various chemical reductants, hydrazine is particularly effective at achieving a high degree of reduction and producing rGO with low oxygen content and high crystallinity. oak.go.kr
While hydrazine hydrate is a well-established reagent for rGO synthesis, a specific role for this compound in this application is not detailed in the available research findings. The literature consistently points to hydrazine hydrate as the member of the hydrazine family used for the chemical reduction of graphene oxide.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Lead iodide |
| Methylammonium iodide |
| Graphene oxide |
| Reduced graphene oxide |
| Hydrazine hydrate |
Biological and Pharmacological Research on Hydrazine Acetate Derivatives
Synthesis of Biologically Active Derivatives
The synthesis of derivatives from a hydrazine (B178648) acetate (B1210297) system is a cornerstone of many research endeavors aimed at discovering new therapeutic agents. The reactivity of the hydrazine moiety allows for the construction of complex molecules, including those with established biological functions. iscientific.org
Hydrazide and Hydrazone Derivatives with Therapeutic Potential
Hydrazides and hydrazones are among the most significant classes of compounds derived from hydrazine. iscientific.org Hydrazides, which contain an acyl group attached to a hydrazine nitrogen, are key intermediates in the synthesis of many heterocyclic compounds. rjptonline.org The general and most common method for synthesizing hydrazide-hydrazone derivatives involves the condensation reaction of appropriate hydrazides with various aldehydes or ketones. nih.govresearchgate.net This reaction is typically carried out by heating the reactants in a suitable organic solvent like ethanol (B145695). nih.govmdpi.com
For instance, cyanoacetyl hydrazine can be reacted with 3-acetylpyridine (B27631) to yield a hydrazide-hydrazone derivative, which can then be used in further heterocyclic transformations. mdpi.comresearchgate.net Similarly, acetohydrazide derivatives, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide, are reacted with appropriate aldehydes in refluxing ethanol, often with a catalytic amount of acetic acid, to produce the target hydrazone compounds. scispace.com Another synthetic route involves the preparation of an acetohydrazide from an initial compound, like the drug etodolac (B1671708), which is then condensed with various aldehydes to form a series of hydrazide-hydrazone derivatives. jrespharm.com These synthetic strategies highlight the modularity and versatility of using hydrazine-based precursors to generate large libraries of compounds for biological screening. iscientific.orgfarmaceut.org
Synthesis of Hormones and Pheromones
Hydrazine acetate has found utility in the complex chemical synthesis of bioregulatory molecules such as hormones and pheromones. Its specific role often involves acting as a reagent for the deprotection of intermediates during multi-step synthetic pathways, which is a critical step in creating these structurally intricate molecules. Research has also been conducted on the synthesis of hydrazide derivatives designed to function as mosquito para-pheromones. researchgate.net For example, various long-chain aliphatic acid hydrazides can be reacted with aromatic and heterocyclic aldehydes to create 2-hydroxy benzylidene and 1H-indol-3-ylmethylene hydrazides, a novel class of mosquito para-pheromones. researchgate.net
Pharmacological Activities Investigated
Derivatives of this compound have been subjected to extensive pharmacological evaluation, revealing a broad range of activities. The hydrazide-hydrazone scaffold (–CONH–N=C–) is recognized as a key pharmacophore responsible for these diverse biological effects. iscientific.orgjrespharm.com
Analgesic Properties
Several studies have demonstrated that certain hydrazide and hydrazone derivatives possess significant analgesic properties. iscientific.org Preclinical evaluations, such as the acetic acid-induced writhing test in mice, are commonly used to assess this activity. nih.gov In these tests, the administration of synthesized hydrazone derivatives has led to a significant reduction in pain responses compared to control groups. nih.gov For example, some novel hydrazide and hydrazine derivatives have shown inhibitory effects on writhing that are comparable or even superior to the standard non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. nih.gov Other models used to evaluate analgesic potential include the formalin test, tail-flick test, and paw withdrawal test, which have further confirmed the pain-relieving effects of certain hydrazone derivatives. mdpi.com
Table 1: Analgesic Activity of Selected Hydrazide and Hydrazone Derivatives
| Compound ID | Writhing Inhibition (%) | Test Model | Reference |
|---|---|---|---|
| 10b | Significant | Acetic acid-induced writhing (mice) | nih.gov |
| 10c | Significant | Acetic acid-induced writhing (mice) | nih.gov |
| 15b | > Mefenamic Acid | Acetic acid-induced writhing (mice) | nih.gov |
| 15c | Significant | Acetic acid-induced writhing (mice) | nih.gov |
| Compound 1 | Significant | Formalin Test (rats) | mdpi.com |
This table is for illustrative purposes and represents a selection of findings. "Significant" indicates a statistically meaningful reduction in pain response compared to a control.
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial potential of hydrazine derivatives is one of their most widely reported biological activities. iscientific.orgrjptonline.org These compounds have demonstrated efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species. iscientific.orgderpharmachemica.com
Antibacterial Activity: Hydrazide-hydrazone derivatives have shown notable activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov In some cases, the activity is comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov For instance, certain hydrazone derivatives of 2,5-difluorobenzoic acid exhibited better activity against P. aeruginosa than ampicillin. nih.gov Nitrogen-doped carbon dots synthesized from hydrazine precursors have also shown potent antibacterial effects against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 100 µg/mL. mdpi.com
Antifungal Activity: The antifungal properties of these derivatives have been evaluated against various Candida species and other yeasts. nih.govmdpi.com Some hydrazone compounds have demonstrated significant anticandidal effects, with MIC values against Candida albicans as low as 0.05 mg/mL. nih.gov Other derivatives have shown promising activity against emerging fungal pathogens like C. parapsilosis and Trichosporon asahii, with MIC values in the range of 8–32 μg/mL. mdpi.com
Table 2: Antimicrobial Activity of Selected Hydrazine Derivatives
| Derivative Type | Target Organism | Activity (MIC/ZOI) | Reference |
|---|---|---|---|
| Nitrogen-doped Carbon Dots | S. aureus (MRSA) | MIC: 100 µg/mL | mdpi.com |
| Nicotinic Acid Hydrazones | P. aeruginosa | MIC: 0.19-0.22 µg/mL | nih.gov |
| 1,2-Dihydropyrimidine Hydrazones | M. luteus | MIC: 0.08 µg/mL | nih.gov |
| Tetrazolylthioacetohydrazide Hydrazone | C. albicans (ATCC-90028) | MIC: 0.05 mg/mL | nih.gov |
| Trihydroxybenzylidine Hydrazine | T. asahii | MIC: 8–16 μg/mL | mdpi.com |
MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition. This table presents selected data to highlight the spectrum of activity.
Anticancer/Antiproliferative Activity
There is a substantial and growing body of evidence demonstrating the anticancer potential of hydrazide and hydrazone derivatives. iscientific.orgfarmaceut.org These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines in vitro. rjptonline.org
Research has shown that novel hydrazone derivatives can induce apoptosis (programmed cell death) in cancer cells. jrespharm.com For example, derivatives of the drug etodolac were synthesized and evaluated against prostate cancer cell lines (PC-3, DU-145, and LNCaP), with some compounds showing potent cytotoxic effects with IC₅₀ values in the low micromolar range. jrespharm.com Similarly, other newly synthesized N-acyl hydrazones exhibited high toxicity against breast (MCF-7) and prostate (PC-3) cancer cells, with IC₅₀ values as low as 7.52 µM and 10.19 µM, respectively, while showing no toxicity to normal cells. nih.gov Further studies have identified hydrazide-hydrazone compounds with significant activity against neuroblastoma, liver, and lung cancer cell lines. mdpi.comrsc.orgmdpi.com
Table 3: In Vitro Anticancer Activity of Selected Hydrazone Derivatives
| Compound Class/ID | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-Acyl Hydrazone (7a-e) | MCF-7 (Breast) | 7.52–25.41 µM | nih.gov |
| N-Acyl Hydrazone (7a-e) | PC-3 (Prostate) | 10.19–57.33 µM | nih.gov |
| Etodolac Hydrazone (3b) | DU-145 (Prostate) | 5.24 µM | jrespharm.com |
| Quinoline Hydrazone (17) | Kelly (Neuroblastoma) | 1.3 µM | mdpi.com |
| Quinoline Hydrazone (17) | SH-SY5Y (Neuroblastoma) | 2.9 µM | mdpi.com |
| Hydrazone Derivative | Breast Cancer Cells | IC₅₀: 8 µg/mL | |
| Pyrazole (B372694) System (5d, 5g) | Huh-7, HepG-2 (Liver) | Significant Activity | rsc.org |
IC₅₀ = Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.
Antiviral Activity
Derivatives of hydrazine have demonstrated potential as antiviral agents. Research has shown that specific molecular structures incorporating the hydrazine framework can inhibit the replication of various viruses.
For instance, a study into novel pyrazole and thiazole (B1198619) derivatives, synthesized using hydrazine hydrate (B1144303), revealed antiviral properties. Among the synthesized compounds, N-acetyl 4,5-dihydropyrazole 7 was identified as being active against the vaccinia virus in HEL cell cultures, with a 50% effective concentration (EC₅₀) of 7 µg/ml. nih.gov Other research has pointed to the general antiviral capabilities of hydrazone derivatives. scispace.com
Further investigations have highlighted the activity of hydrazide derivatives against other viral strains. One series of hydrazides was found to exhibit good activity against Herpes Simplex Virus-1 (HSV-1). iscientific.org Additionally, certain 2-thiopyrimidine-5-carbonitrile derivatives, synthesized using hydrazine, showed promising activity against the Bovine Viral Diarrhea Virus (BVDV). ekb.eg However, a study on N²-substituted cyclohexylidene-2-(2-aminothiazol-4-yl) acetohydrazides found no significant activity against a broad panel of DNA and RNA viruses at the tested concentrations. dergipark.org.tr
| Compound/Derivative Class | Virus | Activity/Finding |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | Active with EC₅₀ value of 7 µg/ml. nih.gov |
| Hydrazide derivatives | Herpes Simplex Virus-1 (HSV-1) | Showed good activity. iscientific.org |
| 2-Thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Compounds 2, 7a, and 7c showed promising activity. ekb.eg |
Antioxidant Activity
Hydrazine derivatives, particularly hydrazones, are noted for their antioxidant properties, which enable them to mitigate oxidative stress by scavenging free radicals. This activity is a key area of pharmacological research.
Multiple studies have demonstrated the radical scavenging capabilities of these compounds. For example, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for their antioxidant potential. nih.gov The results indicated that some of these compounds were significantly more potent than the well-known antioxidant, ascorbic acid. Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) were found to be 1.37 and 1.35 times more active than ascorbic acid, respectively. nih.gov
Another study focusing on derivatives of 2-thiol-5-phenyl-1,3,4-oxadiazole found that the synthesized compounds displayed varied levels of inhibition against free radicals. uobaghdad.edu.iq Notably, compounds 10 and 13 from this series were more effective against DPPH radicals than Butylated hydroxytoluene (BHT), a standard antioxidant. uobaghdad.edu.iq Similarly, research into 4-hydrazinobenzoic acid derivatives showed that several compounds exhibited superior antioxidant activities compared to Butylated hydroxyanisole (BHA) in DPPH and ABTS assays. acs.org The antioxidant potential of hydrazone derivatives is often linked to their ability to donate a hydrogen atom or chelate metal ions. mdpi.com
| Compound/Derivative | Assay | Finding |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) | DPPH Radical Scavenging | 1.37 times more active than ascorbic acid. nih.gov |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) | DPPH Radical Scavenging | 1.35 times more active than ascorbic acid. nih.gov |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) | DPPH Radical Scavenging | 1.13 times more active than ascorbic acid. nih.gov |
| Compounds 10 and 13 (quinazoline-4-one and oxazine-4-one derivatives) | DPPH Radical Scavenging | More effective than BHT. uobaghdad.edu.iq |
| Quinololine-hydrazone derivative | DPPH Radical Scavenging | Showed weak antioxidant activity (IC₅₀ = 843.52 ppm). researchgate.net |
Antimalarial Activity
The search for new antimalarial agents has led to the investigation of hydrazine derivatives, which have shown promise against Plasmodium parasites, including drug-resistant strains. scispace.comiscientific.org
Hydrazine-coupled pyrazole derivatives, in particular, have emerged as a promising class of compounds. In one study, several such derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium berghei in mice. nih.gov Compounds 14 and 15 demonstrated significant suppression of parasitemia, with inhibition rates of 70.2% and 90.4%, respectively. nih.gov Another study synthesized a series of N¹-arylidene-N²-quinolyl and N²-acrydinylhydrazones which showed antiplasmodial activity against the chloroquine-sensitive D10 strain of P. falciparum. scispace.com
Research on thiazole hydrazine derivatives also indicated moderate to good antimalarial activity against P. falciparum. nanobioletters.com One compound from this series, 4c , exhibited promising activity with an IC₅₀ value close to that of the standard drug, quinine. nanobioletters.com Furthermore, a study on N-substituted chloro-pyrazolines identified Pyrazoline B as the most active against the P. falciparum 3D7 strain, with an IC₅₀ of 5.55 µM. ajol.info
| Compound/Derivative Class | Parasite Strain | Activity/Finding |
| Compound 14 (hydrazine-coupled pyrazole) | Plasmodium berghei | 70.2% suppression of parasitemia in mice. nih.gov |
| Compound 15 (hydrazine-coupled pyrazole) | Plasmodium berghei | 90.4% suppression of parasitemia in mice. nih.gov |
| 7-chloroquinoline hydrazide 18 | Plasmodium falciparum | Showed high activity against a series of strains. iscientific.org |
| Thiazole hydrazine 4c | Plasmodium falciparum | Promising activity with IC₅₀ close to quinine. nanobioletters.com |
| Pyrazoline B (N-substituted chloro-pyrazoline) | P. falciparum 3D7 | IC₅₀ of 5.55 µM. ajol.info |
Mechanisms of Biological Action
The diverse pharmacological effects of this compound derivatives can be attributed to several underlying mechanisms at the molecular level. These include direct interactions with enzymes, the chelation of metal ions essential for pathological processes, and the modulation of critical cellular signaling pathways.
Interaction with Enzymes and Enzyme Inhibition
A primary mechanism by which hydrazine derivatives exert their biological effects is through the inhibition of enzymes. Their ability to interact with and inhibit enzymes is fundamental to their potential as therapeutic agents.
Hydrazide and hydrazine derivatives have been identified as novel inhibitors of aspartic proteases. tandfonline.comtandfonline.com In one study, these compounds were shown to inhibit human cathepsin D and Plasmodium falciparum plasmepsin-II at low micromolar concentrations (IC₅₀ = 1-2.5 μM). tandfonline.comtandfonline.com Molecular modeling studies suggest that the hydrazide/hydrazine portion of these inhibitors acts as a transition state mimic. tandfonline.comtandfonline.com This mimicry allows the compounds to bind to the active site of the enzyme, forming electrostatic interactions with the catalytic aspartate residues (e.g., Asp34 and Asp214 in plasmepsin-II), thereby blocking the enzyme's normal function. tandfonline.comtandfonline.com this compound itself has been shown to inhibit the NS3 protease, which may contribute to its observed effects on growth factor activity. biosynth.com
| Compound Class | Target Enzyme(s) | Mechanism/Finding |
| Phenyl hydrazides | Human cathepsin D, P. falciparum plasmepsin-II | IC₅₀ values of 1.38 ± 0.1 μM and 1.4 ± 0.3 μM, respectively. tandfonline.com |
| Hydrazine compounds | Human cathepsin D, P. falciparum plasmepsin-II | IC₅₀ values of 2.45 μM and 1.25 μM, respectively. tandfonline.com |
| Hydrazide/Hydrazine derivatives | Aspartic Proteases | The hydrazide/hydrazine moiety acts as a transition state isostere. tandfonline.comtandfonline.com |
| This compound | NS3 protease | Inhibition of the enzyme may contribute to growth factor activity. biosynth.com |
Metal Ion Chelation by Hydrazone Derivatives
Hydrazone derivatives possess functional groups, such as carbonyl and imine moieties, that enable them to act as chelating agents for metal ions. rsc.orgrsc.org This ability to bind with metal ions can significantly enhance their biological efficacy.
Studies have shown that hydrazones can form stable complexes with various transition metal ions, including cobalt (II), nickel (II), copper (II), and zinc (II). bohrium.com The hydrazone ligands often act in a bidentate fashion, coordinating with the metal ion through the imine nitrogen and the enolized carbonyl oxygen. bohrium.com This chelation can interfere with biological processes that depend on these metal ions. For example, hydrazones that chelate iron, copper, or zinc can disrupt cellular proliferation and have been investigated for their potential in managing neurodegenerative diseases. nih.gov The formation of these metal complexes can lead to enhanced antimicrobial and cytotoxic activities compared to the hydrazone ligands alone. bohrium.com
Modulation of Signaling Pathways
Hydrazine derivatives can influence various cellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. By modulating these pathways, these compounds can exert significant biological effects.
For instance, research on coumarin-based analogs combined with a hydrazinyl moiety demonstrated potent anti-inflammatory activity. tandfonline.com The most active compound achieved its effects by modulating signaling pathways such as AKT/mTOR and Nrf2/HO-1, and by downregulating NF-κB. This led to a decrease in the production of pro-inflammatory cytokines. tandfonline.com Similarly, carbazole (B46965) derivatives, which can be synthesized from hydrazine precursors, have shown potential in targeting the PI3K/Akt/mTOR signaling pathway, which is critical for tumor survival. researchgate.net Naphthofuran derivatives have also been shown to inhibit key signaling pathways like NF-κB and PI3K/Akt/mTOR, which are often dysregulated in cancer cells. ijpsjournal.com Furthermore, certain peptidoglycan derivatives synthesized using this compound have been shown to activate NF-κB in a Nod2-dependent manner, indicating a role in modulating innate immune responses. nih.gov
Functional Pyridoxine (B80251) Deficiency (for hydrazine, broader context)
Hydrazine and its related compounds can induce a state of functional pyridoxine deficiency within the body. nih.gov This occurs because hydrazine-containing compounds disrupt the normal metabolism of pyridoxine (vitamin B6). nih.govwikem.org The mechanism involves the inhibition of pyridoxine kinase and the deactivation of key coenzymes, which prevents the conversion of pyridoxine into its biologically active form, pyridoxal (B1214274) 5'-phosphate (P5P). nih.govwikem.org
P5P is a crucial cofactor for numerous enzymatic reactions, including the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the excitatory neurotransmitter, glutamate (B1630785). nih.gov By inhibiting the synthesis of P5P, hydrazines effectively reduce GABA levels in the central nervous system. nih.govwikem.org This disruption of the delicate equilibrium between GABA and glutamate can lead to neurological effects. nih.gov This mechanism is notably observed in cases of exposure to hydrazine itself, as well as its derivatives like the anti-tuberculosis drug isoniazid (B1672263) and monomethylhydrazine found in certain mushrooms. nih.govebi.ac.uk A deficiency in vitamin B6, induced by hydrazines, has also been linked to hematological effects such as anemia. cdc.gov
In Vitro and In Vivo Biological Studies
The biological effects of this compound derivatives have been explored through a variety of in vitro and in vivo research models. These studies aim to elucidate the pharmacological potential of these compounds, particularly focusing on their cytotoxic and analgesic properties.
Cell Line Cytotoxicity Assays (e.g., XTT-assay)
The cytotoxic potential of hydrazine derivatives is often evaluated using cell-based assays, such as the XTT-assay. mdpi.comresearchgate.net The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. mdpi.comxenometrix.ch In this assay, the yellow tetrazolium salt XTT is reduced by mitochondrial enzymes of metabolically active, viable cells to form a water-soluble orange formazan (B1609692) product. mdpi.com The intensity of the resulting color is directly proportional to the number of living cells and can be quantified spectrophotometrically. xenometrix.ch
In one study, a series of novel hydrazine and hydrazide derivatives of 3-formylchromone were tested for their cytotoxic effects on the L929 mouse fibroblast cell line and the EA.hy926 human endothelial cell line using the XTT assay. mdpi.comresearchgate.net The compounds were tested over a range of concentrations to determine their influence on cell proliferation after a 24-hour incubation period. mdpi.comresearchgate.net The results demonstrated that the derivatives exhibited varying degrees of antiproliferative activity. researchgate.net
| Compound Type | Assay | Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|---|
| Hydrazine and hydrazide derivatives of 3-formylchromone | XTT-assay | L929 (mouse fibroblast), EA.hy926 (human endothelial) | Demonstrated influence on cell proliferation, indicating antiproliferative activity at various concentrations. | mdpi.comresearchgate.net |
Animal Models (e.g., Acetic Acid-Induced Writhing Test in Mice)
The analgesic properties of hydrazine derivatives have been investigated using animal models, most notably the acetic acid-induced writhing test in mice. This test is a standard and sensitive method for screening peripheral analgesic activity. The procedure involves the intraperitoneal injection of a dilute acetic acid solution, which induces a characteristic pain-like behavior known as writhing—manifesting as stretching, abdominal constrictions, and torsion. scispace.com The number of writhes is counted over a specific period, and a reduction in this number in animals pre-treated with a test compound, compared to a control group, indicates an analgesic effect.
Research has shown that certain hydrazone derivatives possess promising analgesic effects in this model. For instance, hydrazinocurcumin, a derivative of curcumin (B1669340) and hydrazine, was found to significantly reduce acetic acid-induced writhing in mice by 42.7%, an effect comparable to that of sodium salicylate. Another study noted that novel hydrazide derivatives synthesized from this compound exhibited significant reductions in the pain response in the same test, suggesting potential applications in pain management.
| Compound/Derivative | Animal Model | Test | Key Finding | Reference |
|---|---|---|---|---|
| Hydrazinocurcumin | Mice | Acetic Acid-Induced Writhing Test | Reduced writhing by 42.7%, comparable to sodium salicylate. | |
| Novel hydrazide derivatives of this compound | Mice | Acetic Acid-Induced Writhing Test | Exhibited significant reductions in pain response compared to control groups. |
Environmental Considerations and Bioremediation Research of Hydrazine Compounds
Environmental Fate and Transport of Hydrazines
The ultimate fate of hydrazines in the environment is governed by a combination of degradation, persistence, and physical transport processes. edfenergy.com These processes dictate the concentration, duration of presence, and potential impact of hydrazine (B178648) compounds in various environmental compartments.
The degradation of hydrazine in water is a multifaceted process, highly dependent on the specific conditions of the aquatic system. cdc.gov Oxidation and biodegradation are the principal mechanisms of removal. cdc.gov The rate of degradation is influenced by several key factors:
pH: The degradation rate is strongly influenced by pH, proceeding more rapidly in alkaline solutions. cdc.gov Conversely, hydrazines are more stable under strongly acidic conditions. researchgate.net
Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of hydrazine. dtic.milosti.govresearchgate.net
Oxygen: The presence of dissolved oxygen is crucial for the autooxidation of hydrazine. cdc.govcerij.or.jp The primary degradation pathway via a four-electron oxidation by oxygen yields nitrogen gas and water. researchgate.netresearchgate.net In oxygen-deficient waters, other products like ammonia (B1221849) may be formed. cdc.gov
Organic Matter: The presence of organic matter in natural waters has been shown to accelerate hydrazine degradation compared to distilled water. dtic.mil The most significant breakdown of hydrazine occurs in organically rich water, which provides a conducive environment for biodegradation. dtic.mil
Metal Ions: The autooxidation of hydrazine is strongly catalyzed by metal ions, particularly copper (Cu(II)). cdc.govresearchgate.netdtic.milresearchgate.net The presence of these catalysts significantly increases the degradation rate. researchgate.netdtic.mil
The interplay of these factors determines the half-life of hydrazine in aquatic environments, which can range from a few hours to as long as 10 to 14 days in uncatalyzed solutions. dtic.mildtic.mil
Table 1: Factors Influencing Hydrazine Degradation in Aqueous Environments
| Factor | Effect on Degradation Rate | Mechanism/Note | References |
|---|---|---|---|
| pH | Increases with alkalinity | More stable in acidic conditions. | cdc.govresearchgate.net |
| Temperature | Increases with temperature | Accelerates reaction kinetics. | dtic.milosti.govresearchgate.net |
| Dissolved Oxygen | Essential for autooxidation | Primary degradation pathway to N₂ and H₂O. | cdc.govresearchgate.netcerij.or.jp |
| Organic Matter | Increases degradation | Promotes biodegradation. | dtic.mil |
| Metal Ions (e.g., Cu²⁺) | Strongly catalyzes oxidation | Increases the rate of hydrazyl radical formation. | cdc.govresearchgate.netdtic.milresearchgate.net |
When released into terrestrial environments, hydrazines can bind to soil particles, with the extent of this process depending on soil and water conditions. cdc.gov They are generally not expected to persist for long periods, with most of the compound disappearing from soil and water within a few weeks. cdc.gov However, their mobility allows them to move with water through the soil profile, potentially reaching groundwater, particularly in sandy soils. cdc.govepa.gov
The persistence of hydrazines in soil is influenced by adsorption, oxidation by air, and biological degradation. dtic.mil Adsorption to clays (B1170129) and soils is highly dependent on the pH of the soil suspension and the types of surface functional groups present. researchgate.net While chemical oxidation is an important loss mechanism, studies have shown that biodegradation can be responsible for approximately 20% of hydrazine's disappearance from soil. epa.govosti.gov The potential for groundwater contamination is a concern, necessitating further study on their transport from waste sites. cdc.gov
Physical transport processes play a significant role in the environmental fate of hydrazines. dtic.milcanada.ca
Volatilization: Hydrazine can evaporate from soil and water surfaces into the air, representing a potential transport pathway. cdc.govdtic.milcdc.gov This process is dependent on the pH of the soil or water matrix. dtic.mil Air dispersion modeling suggests that volatilization from a spill can generate significant downwind atmospheric concentrations. cdc.gov
Sedimentation: Sequestration into sediments is a process that can remove hydrazines from the water column. edfenergy.comcefas.co.uk
Dilution and Dispersion: For aquatic releases, dilution and dispersion are the primary mechanisms for reducing the concentration of the contaminant to harmless levels. edfenergy.comcefas.co.uk The turbulent mixing of a discharge with the surrounding water increases the volume of the plume, thereby diluting the concentration of any contained pollutants. cefas.co.uk
Persistence in Soil and Groundwater Environments
Biodegradation of Hydrazines
The breakdown of hydrazines by living organisms, particularly microbes, is a key component of their environmental degradation.
Biodegradation can be a significant process for removing hydrazine from the environment, especially at low concentrations. cdc.govcdc.gov Research has identified specific microorganisms capable of breaking down these compounds. For instance, a heterotrophic bacterium, Achromobacter sp., isolated from soil, demonstrated a high capacity to degrade hydrazine into the non-toxic product of dinitrogen gas. osti.gov
Studies have shown that inoculating soil and water samples with such hydrazine-degrading bacteria can significantly enhance the rate of degradation. osti.gov In one experiment, the presence of bacterial cells led to the degradation of over 90% of hydrazine (at a concentration of 11 µg/mL) within two hours. cdc.govcdc.gov This highlights the potential for bioremediation as a viable cleanup strategy. Further research has focused on developing biocatalysts, such as diazoluminomelanin (DALM), a synthetic substance derived from bacterial cell walls, for the in-situ remediation of hydrazine contamination. serdp-estcp.mil
A significant challenge in the bioremediation of hydrazines is their inherent toxicity to microorganisms at elevated concentrations. cdc.govcdc.govwho.int While microbes can effectively degrade low levels of hydrazine, higher concentrations can inhibit or kill the very organisms needed for the process. cdc.govcdc.gov
For example, hydrazine concentrations above 1 mg/L have been shown to be toxic to the microorganisms found in activated sludge. who.int This necessitates that hydrazine-rich wastewater may require significant dilution, potentially by a factor of 100 to 1, to allow for effective biological degradation to occur. dtic.mil Different microbial species exhibit varying levels of tolerance. Studies have indicated that some bacteria, such as Nitrosomonas, can survive at hydrazine doses that are toxic to other bacteria, though they may not be able to acclimate to long-term exposure. dtic.mildtic.mil
Table 2: Microbial Response to Hydrazine
| Concentration Level | Microbial Response | Implication for Bioremediation | References |
|---|---|---|---|
| Low | Effective biodegradation | Bioremediation is a feasible strategy. | cdc.govcdc.govosti.gov |
| High (>1 mg/L) | Toxic effects, inhibition of microbial activity | Pre-treatment or dilution is required for biological treatment. | cdc.govdtic.milwho.int |
Co-metabolism by Specific Microorganisms (e.g., Nitrosomonas)
The bioremediation of hydrazine compounds can be facilitated through co-metabolism by specific microorganisms, such as those from the genus Nitrosomonas. Co-metabolism is a process where microorganisms, while metabolizing a primary substrate for growth, fortuitously degrade another compound that they are unable to use as a primary energy or carbon source.
In the context of hydrazine, research has indicated that Nitrosomonas species, which are known for their role in the nitrogen cycle through the oxidation of ammonia to nitrite, can also metabolize hydrazine. oregonstate.edudtic.mil The presence of Nitrosomonas has been shown to double the rate of hydrazine oxidation. dtic.mil The proposed mechanism involves the competition of hydrazine with hydroxylamine (B1172632), a key intermediate in ammonia oxidation, for the active site of hydroxylamine oxidoreductase, an enzyme central to the metabolism of Nitrosomonas. oregonstate.edudtic.mil This competition leads to the biochemical dehydrogenation of hydrazine. oregonstate.edudtic.mil
However, it is important to note that hydrazine can also be inhibitory and toxic to Nitrosomonas and other bacteria involved in the nitrogen cycle, such as Nitrobacter, denitrifiers, and anaerobic bacteria. oregonstate.edudtic.mil The concentration of hydrazine is a critical factor; levels typically found in industrial wastewater may necessitate significant dilution, potentially by a factor of at least 100 to 1, to allow for effective biological degradation without causing toxicity to the microbial populations. dtic.mil
Interestingly, while Nitrosomonas europaea can oxidize hydrazine, and in some studies has shown catalytic efficiency superior to that of dedicated hydrazine dehydrogenases from anammox bacteria, it does not synthesize hydrazine itself. nih.gov The ability to synthesize hydrazine is a characteristic of anaerobic ammonium-oxidizing (anammox) bacteria. nih.gov
Detection and Monitoring in Environmental Samples
The effective management and remediation of hydrazine contamination necessitate robust analytical methods for its detection and monitoring in various environmental matrices, particularly in water.
Analytical Methods for Hydrazine Detection in Water
A variety of analytical techniques have been developed and employed for the determination of hydrazine in water samples, each with its own advantages and limitations. These methods often involve either direct measurement or a derivatization step to enhance detection.
Spectrophotometry is a common method for hydrazine determination. pjoes.comcdc.gov One approach involves a one-step condensation reaction of hydrazine with vanillin (B372448) in an acidic medium, which produces a yellow-colored product that can be measured at a wavelength of 400 nm. dtic.mil Another well-established method, ASTM D1385-07, uses p-dimethylaminobenzaldehyde as a derivatizing agent, with the resulting colored compound analyzed at 458 nm. clu-in.org This method is applicable to various aqueous samples, including well water, condensates, and boiler feedwater, with a limit of quantification as low as 5 µg/L. clu-in.org
Chromatographic techniques , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and quantification of hydrazine. cdc.gov To improve detection, especially at low concentrations, derivatization is often employed. For instance, pre-column derivatization of hydrazine with salicylaldehyde (B1680747) allows for HPLC analysis with electrochemical detection, achieving detection limits of 0.025 ppm. dtic.mil Another HPLC method involves derivatization with benzaldehyde (B42025) and subsequent UV detection at 313 nm, with a reported detection limit of 2 ppb. dtic.mil An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, based on the derivatization of hydrazine with naphthalene-2,3-dicarboxaldehyde, has demonstrated high sensitivity with a limit of detection of 0.003 μg/L in drinking water. researchgate.net
Electrochemical methods offer a direct and often rapid means of hydrazine detection. pjoes.com Techniques such as amperometry, potentiometry, and chronopotentiometry have been reported for hydrazine determination. pjoes.com The use of modified electrodes, such as porous carbon electrodes, can enhance sensitivity and durability for routine analysis. pjoes.com These methods can be suitable for a range of concentrations, with some configurations able to detect hydrazine down to 10 µg/dm³. pjoes.com Ion chromatography coupled with an electrochemical detector has also been utilized, providing a detection limit of 1 ppb. dtic.mil
Fluorimetric methods provide high sensitivity for hydrazine detection. An automated fluorescence sensor based on the reaction of hydrazine with O-phthalaldehyde in an acidic medium has been developed. sci-hub.se This method, which measures the fluorescence of the resulting hydrazone, achieves a limit of detection of 1.4 μg L−1. sci-hub.se
The selection of an appropriate analytical method depends on factors such as the required detection limit, the sample matrix, potential interferences, and the availability of instrumentation.
Interactive Data Table: Analytical Methods for Hydrazine Detection in Water
| Method | Technique | Derivatizing Agent | Detection Limit | Sample Type | Reference |
| Spectrophotometry | Colorimetric | p-dimethylaminobenzaldehyde | 5 µg/L (LOQ) | Well water, condensates, boiler feedwater | clu-in.org |
| Spectrophotometry | Colorimetric | Vanillin | - | - | dtic.mil |
| HPLC | Electrochemical Detection | Salicylaldehyde | 0.025 ppm | - | dtic.mil |
| HPLC | UV Detection | Benzaldehyde | 2 ppb | - | dtic.mil |
| UPLC-MS/MS | Mass Spectrometry | Naphthalene-2,3-dicarboxaldehyde | 0.003 µg/L | Drinking water | researchgate.net |
| Electrochemical | Chronopotentiometry | - | 10 µg/dm³ | Boiler water | pjoes.com |
| Ion Chromatography | Electrochemical Detection | - | 1 ppb | - | dtic.mil |
| Fluorimetry | Fluorescence Detection | O-phthalaldehyde | 1.4 µg L−1 | Drinking water, boiler feedwater | sci-hub.se |
Safety and Toxicological Aspects in Research Contexts
General Safety Measures and Handling in Research
The handling of hydrazine (B178648) acetate (B1210297) in a research setting demands a comprehensive approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment. unm.edu All work with hydrazine acetate should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. unm.edu The laboratory should be equipped with emergency resources, including safety showers and eyewash stations, to provide immediate decontamination in case of accidental contact. arxada.com
Standard operating procedures must be established and strictly followed by all personnel. unm.edu These procedures should detail every step of handling, from removal from storage to the final disposal of waste. unm.edu It is crucial to prevent the formation of dust and aerosols during handling. capotchem.cn The use of non-sparking tools is recommended to avoid ignition sources. chemicalbook.com Before use, it is imperative to obtain and thoroughly read all safety instructions. sigmaaldrich.com Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. sigmaaldrich.com After handling, researchers must wash their hands and face thoroughly. sigmaaldrich.com
Table 1: Key Safety Precautions for Handling this compound
| Precaution Category | Specific Measure | Source(s) |
|---|---|---|
| Engineering Controls | Work exclusively within a chemical fume hood. | unm.edu |
| Ensure adequate ventilation. | capotchem.cnchemicalbook.com | |
| Provide safety showers and eyewash fountains. | arxada.com | |
| Administrative Controls | Establish and follow detailed Standard Operating Procedures (SOPs). | unm.edu |
| Prohibit eating, drinking, and smoking in work areas. | sigmaaldrich.com | |
| Post warning signs indicating the hazards of hydrazine. | unm.edu | |
| Work Practices | Avoid formation of dust and aerosols. | capotchem.cn |
| Use non-sparking tools. | chemicalbook.com | |
| Wash hands and face thoroughly after handling. | sigmaaldrich.com |
Hazards of Hydrazine Derivatives in Laboratory Settings
This compound is classified as a hazardous substance with multiple risk factors. It is acutely toxic if swallowed, inhaled, or in contact with skin. sigmaaldrich.comfishersci.be The compound is a suspected carcinogen and may cause cancer. chemicalbook.comcoleparmer.comfishersci.com Furthermore, it can cause skin sensitization, leading to allergic reactions upon repeated exposure. chemicalbook.comcoleparmer.com Hydrazine and its derivatives are corrosive and can cause severe damage to the skin and eyes on contact. unm.eduontosight.ai
This compound is incompatible with several classes of substances, including acids, acid chlorides, acid anhydrides, and oxidizing agents. capotchem.cn Contact with these materials can lead to hazardous reactions. arxada.com Thermal decomposition of this compound can generate irritating and highly toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.becoleparmer.com It is also very toxic to aquatic life with long-lasting effects. sigmaaldrich.comfishersci.be
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | sigmaaldrich.comfishersci.be |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | sigmaaldrich.comfishersci.be |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | sigmaaldrich.comfishersci.be |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | chemicalbook.comfishersci.be |
| Carcinogenicity | Category 1B | H350: May cause cancer | chemicalbook.comfishersci.be |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | fishersci.becalpaclab.com |
Exposure Routes and Protective Measures for Researchers
The primary routes of exposure for researchers working with this compound are inhalation, dermal contact, and ingestion. nih.gov To mitigate these risks, comprehensive protective measures are essential.
Inhalation: To prevent inhalation of dust or vapors, all handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood. unm.edu If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is required. coleparmer.com Recommended respiratory protection includes a NIOSH-approved full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA). arxada.com For lower-level exposures, respirators with P3, P95, or specific cartridges like OV/AG/P99 or ABEK-P2 may be appropriate, depending on the specific conditions and standards (e.g., EN 143). capotchem.cnsigmaaldrich.com
Dermal Contact: Skin protection is critical. Researchers must wear impervious gloves, such as butyl rubber, which is the material of choice for handling hydrazine. arxada.comsigmaaldrich.com Other compatible materials include neoprene and nitrile rubber. arxada.com A lab coat or a protective suit is mandatory to prevent skin contact. unm.eduarxada.com Contaminated clothing should be removed immediately and washed before reuse. coleparmer.com
Eye Contact: To protect against splashes, tightly fitting safety goggles or glasses with side-shields conforming to standards like EN 166 (EU) or NIOSH (US) must be worn. capotchem.cnchemicalbook.com A face shield is recommended when there is a high potential for splashing. unm.edu
In the event of exposure, immediate first aid is crucial. If inhaled, the individual should be moved to fresh air; if breathing is difficult, oxygen should be administered. chemicalbook.com For skin contact, the affected area should be flushed immediately with plenty of water, and contaminated clothing removed. coleparmer.com In case of eye contact, rinse thoroughly with water for at least 15 minutes. capotchem.cn If swallowed, rinse the mouth with water and seek immediate medical attention. chemicalbook.com
Table 3: Personal Protective Equipment (PPE) for this compound
| Body Part | Protective Equipment | Standard/Recommendation | Source(s) |
|---|---|---|---|
| Respiratory | Chemical fume hood | - | unm.edu |
| NIOSH-approved respirator | Required if exposure limits are exceeded | coleparmer.com | |
| Full-face positive-pressure supplied-air respirator or SCBA | For high-risk situations (e.g., spills) | arxada.com | |
| Hands | Impervious gloves | Butyl rubber recommended | arxada.comsigmaaldrich.com |
| Eyes | Safety goggles with side-shields | Conforming to EN 166 or NIOSH standards | capotchem.cnchemicalbook.com |
| Face shield | Recommended if splashing is a risk | unm.edu |
| Body | Lab coat or protective suit | Flame-retardant, antistatic clothing recommended | unm.edu |
Environmental Release and Waste Management in Research Facilities
Preventing the environmental release of this compound is a critical aspect of its use in research. The compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment. coleparmer.com Therefore, it is imperative that this compound and its waste are not allowed to enter drains, surface water, or the groundwater system. sigmaaldrich.comfishersci.be
In case of an accidental spill, the area should be evacuated, and access restricted. unm.edu For small spills, the material can be carefully swept up or vacuumed, avoiding dust generation, and placed into a suitable, closed container for disposal. capotchem.cncoleparmer.com All spill cleanup materials should be treated as hazardous waste.
Proper disposal of this compound waste is strictly regulated. Waste should be handled by a licensed professional waste disposal service. capotchem.cn One method of disposal is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber. capotchem.cn Another approach involves dilution with a large amount of water followed by neutralization with a dilute acid, such as sulfuric acid. inchem.org More recent research has explored neutralization by reaction with alpha-ketoglutaric acid to form less hazardous byproducts. ucf.edunasa.gov Waste hydrazine from spills or process effluent should not be discharged into common sewers. arxada.com Contaminated packaging should be disposed of as unused product. capotchem.cn Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and follow all applicable local, state, and federal regulations for its disposal. coleparmer.com
Q & A
Q. What experimental methods are recommended for synthesizing metal acetate hydrazine complexes, and how are these complexes characterized?
Metal acetate hydrazines (M(CH₃COO)₂(N₂H₄)₂, where M = Mn, Co, Ni, Zn, or Cd) are synthesized by reacting freshly prepared metal acetate hydrates with excess hydrazine hydrate. The reaction is instantaneous, and the products are filtered, washed with alcohol/diethyl ether, and dried over P₂O₅ in a vacuum desiccator . Characterization typically includes infrared (IR) spectroscopy to confirm bonding (e.g., N–N stretching at ~960 cm⁻¹) and thermal gravimetric analysis (TGA) to study decomposition steps .
Q. How can cellulose acetate-based nanofibers be optimized for hydrazine vapor sensing?
Electrospinning cellulose acetate (CA) blended with fluorophores (e.g., pyrenyldicyano or triphenylamine-based compounds) produces nanofibers (~300–400 nm diameter) for hydrazine detection. Key parameters include:
- Fluorophore integration : Use Suzuki cross-coupling and Knoevenagel condensation to synthesize fluorophores with hydrazine-specific reactivity .
- Sensitivity validation : Test selectivity against 23+ interferents and quantify detection limits (e.g., 0.02% w/v in aqueous solutions) via fluorescence spectroscopy and ImageJ analysis .
Q. What are the thermal decomposition profiles of metal acetate hydrazine complexes, and how do they differ from metal acetate hydrates?
Metal acetate hydrazines decompose exothermically in 2–3 steps to metal oxides at 275–385°C, lower than metal acetate hydrates (350–400°C). For example:
- Zn complex : Loses both hydrazine molecules in one step.
- Mn, Co, Cd complexes : Lose hydrazine in two steps.
- Ni complex : Forms a mixture of Ni metal and nickel acetate .
TGA and differential scanning calorimetry (DSC) are critical for distinguishing these pathways .
Advanced Research Questions
Q. How do electrochemical oxidation mechanisms of hydrazine differ between CuO and Fe₃O₄ nanoparticle-modified electrodes?
- CuO nanosheet–cellulose acetate butyrate electrodes : Hydrazine oxidation follows a 4-electron transfer mechanism.
- Fe₃O₄–cellulose nanocomposites : Irreversible oxidation with an electron transfer coefficient of 0.44 (derived from Tafel plots).
Contradictions in detection limits (Fe₃O₄ systems show lower limits) may arise from differences in surface area or catalytic activity .
Q. What computational and experimental approaches elucidate hydrazine-catalyzed reaction mechanisms, such as carbonyl–olefin metathesis?
- Computational modeling : Density functional theory (DFT) studies reveal energy barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines lower activation barriers compared to [2.2.1]-hydrazines .
- Experimental validation : Optimize reaction conditions (e.g., 60°C in inert atmospheres) and use pseudo-first-order kinetics (via UV-Vis spectrophotometry) to validate proposed mechanisms .
Q. How can analytical discrepancies in hydrazine purity assessments be resolved across laboratories?
Variations in elemental assay results (e.g., for hydrazine hydrate) stem from inconsistent handling or analytical methods. Best practices include:
Q. What strategies enable the synthesis of mixed-metal acetate hydrazines, and how are their structural properties confirmed?
Mixed-metal complexes (e.g., Ni₁/₃Co₂/₃(CH₃COO)₂(N₂H₄)₂) are synthesized by adding alcoholic hydrazine hydrate to mixed metal acetate solutions (molar ratio 1:2). IR spectroscopy confirms isomorphous structures by comparing spectra to single-metal analogs (e.g., identical N–H stretching bands) .
Q. How do reaction conditions influence the hydrazinolysis of esters like 2,4-dinitrophenyl acetate?
Hydrazinolysis in methanol proceeds via a concerted mechanism, validated by pseudo-first-order kinetics (kobs = slope of [A∞ - At] vs. time). Key variables include:
- Solvent polarity : Methanol enhances nucleophilicity of hydrazine.
- Temperature : Higher temperatures accelerate reaction rates but may promote side reactions .
Methodological Considerations
- Contradiction management : Compare IR spectra and TGA data to resolve inconsistencies in decomposition pathways .
- Sensor optimization : Use fluorescence quenching studies (365 nm excitation) to validate hydrazine selectivity in nanofiber sheets .
- Kinetic analysis : Employ Tafel plots for electrochemical data and Eyring equations for temperature-dependent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
